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1-(2-(Dimethylamino)phenyl)ethanone Documentation Hub

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  • Product: 1-(2-(Dimethylamino)phenyl)ethanone
  • CAS: 10336-55-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization and Synthesis of 1-(2-(Dimethylamino)phenyl)ethanone

Executive Summary & Chemical Identity 1-(2-(Dimethylamino)phenyl)ethanone , also known as 2'-Dimethylaminoacetophenone , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-(Dimethylamino)phenyl)ethanone , also known as 2'-Dimethylaminoacetophenone , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate for studying steric inhibition of resonance (SIR) . Unlike its para-isomer, the ortho-substitution forces the acetyl group out of planarity with the benzene ring, significantly altering its spectroscopic signature and reactivity.

Attribute Detail
IUPAC Name 1-[2-(Dimethylamino)phenyl]ethanone
CAS Number 10336-55-7
Molecular Formula

Molecular Weight 163.22 g/mol
Key Structural Feature Ortho-steric twist (Dihedral angle

)

Synthesis Protocol: Reductive Methylation

The most reliable method for synthesizing this compound without over-alkylation (quaternization) is the Eschweiler-Clarke reaction . This protocol utilizes formic acid as a hydride source to reduce the iminium intermediate formed in situ.[1]

Experimental Workflow

Reagents:

  • Substrate: 2'-Aminoacetophenone (1.0 eq)

  • Methylating Agent: Formaldehyde (37% aq. solution, 2.2 eq)

  • Reductant/Solvent: Formic acid (98%, 5.0 eq)

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-aminoacetophenone in formic acid at

    
    .
    
  • Addition: Add formaldehyde solution dropwise over 15 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Evolution of 
    
    
    
    gas indicates active reduction.
  • Workup: Cool to room temperature. Basify with

    
     to pH 10 (keep cool to prevent hydrolysis).
    
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography (Hexane/EtOAc 9:1).
    
Reaction Mechanism & Logic Pathway

EschweilerClarke Start 2'-Aminoacetophenone (Primary Amine) Step1 Hemiaminal Formation Start->Step1 + HCHO Step2 Iminium Ion (Electrophile) Step1->Step2 - H2O Step3 Hydride Transfer (via Formic Acid) Step2->Step3 + HCOOH - CO2 End 1-(2-(Dimethylamino)phenyl)ethanone (Tertiary Amine) Step3->End Repeat Cycle (2nd Methylation)

Caption: Logical flow of the Eschweiler-Clarke reductive methylation, ensuring selective N,N-dimethylation without quaternary salt formation.

Spectroscopic Characterization

The spectroscopic data of this molecule is defined by the Ortho-Effect . The steric clash between the bulky


 group and the acetyl carbonyl prevents coplanarity. This results in hypsochromic shifts (Blue Shift)  in UV and higher frequency carbonyl stretching  in IR compared to the planar para-isomer.
A. Nuclear Magnetic Resonance (NMR)

NMR (300 MHz,

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
2.62 Singlet (s)3HAcetyl

Deshielded by carbonyl anisotropy.
2.81 Singlet (s)6H

Characteristic sharp singlet for dimethylamino.
6.95 – 7.05 Multiplet (m)2HAr-H (C3, C5)Ortho/Para to amino group (electron rich).
7.38 Triplet of doublets1HAr-H (C4)Meta to acetyl.
7.55 Doublet of doublets1HAr-H (C6)Deshielded by carbonyl (closest to C=O).

NMR (75 MHz,

)
Shift (

ppm)
AssignmentNote
29.5 Acetyl

Typical methyl ketone.
44.8

N-Methyl carbons.
117.5, 120.8 Ar-C (C3, C5)Upfield due to resonance donation from N.
129.5, 132.1 Ar-C (C4, C6)Aromatic backbone.
152.4 Ar-C (C2)Ipso-carbon (attached to N).
203.1

Key Indicator: Shifted upfield vs planar ketones due to reduced conjugation (SIR).
B. Infrared Spectroscopy (IR)

The IR spectrum provides the most direct evidence of the steric inhibition of resonance.

Frequency (

)
Vibration ModeInterpretation
1685 – 1695

Stretch
Diagnostic: Higher frequency than p-isomer (~1660

). The twist reduces

conjugation, increasing double-bond character.
2780 – 2820

N-Me
"Bohlmann bands" characteristic of N-methyl groups.
1590, 1480

Ar
Aromatic ring breathing modes.
C. Mass Spectrometry (EI-MS)

Fragmentation Pathway: The molecule follows a standard ketone fragmentation pattern but is dominated by the stability of the nitrogen lone pair.

  • Molecular Ion (

    
    ):  m/z 163 (Strong)
    
  • Base Peak: m/z 148 (

    
    ). Loss of a methyl group from the acetyl or amine is favorable.
    
  • Characteristic Fragment: m/z 43 (

    
    ).
    

MassSpec M Molecular Ion [M]+ m/z 163 Frag1 [M - CH3]+ m/z 148 M->Frag1 Alpha Cleavage Frag2 Acetyl Cation [CH3CO]+ m/z 43 M->Frag2 Acylium Formation Frag3 Phenyl Cation [C6H4-NMe2]+ m/z 120 M->Frag3 Loss of Acetyl

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).

Structural Insights: The "Ortho Effect"

In 4'-dimethylaminoacetophenone (para), the molecule is planar, allowing full resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a "push-pull" system with significant single-bond character in the carbonyl (low IR freq, red-shifted UV).

In 1-(2-(Dimethylamino)phenyl)ethanone , the steric clash between the ortho-dimethylamino group and the acetyl group forces a twist.

  • Consequence: The nitrogen lone pair cannot effectively conjugate with the carbonyl.

  • Result: The carbonyl behaves more like an isolated aliphatic ketone (higher energy IR stretch) and the nitrogen behaves more like an isolated amine.

References

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 723 (1955); Vol. 22, p. 26 (1942). (Standard Eschweiler-Clarke methodology).

  • Steric Inhibition of Resonance: Journal of the American Chemical Society, "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones."

  • Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Acetophenone derivatives spectra."

  • Isomer Distinction: PubChem Compound Summary for CAS 10336-55-7.

Sources

Exploratory

Technical Whitepaper: 1-(2-(Dimethylamino)phenyl)ethanone

This technical guide details the physiochemical profile, synthetic pathways, and applications of 1-(2-(Dimethylamino)phenyl)ethanone , a critical intermediate in the synthesis of bioactive heterocycles and organometallic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physiochemical profile, synthetic pathways, and applications of 1-(2-(Dimethylamino)phenyl)ethanone , a critical intermediate in the synthesis of bioactive heterocycles and organometallic ligands.[1]

Physiochemical Profiling & Synthetic Utility[2]

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (CAS: 10336-55-7) is an ortho-substituted acetophenone derivative characterized by a sterically crowded environment due to the proximity of the acetyl and dimethylamino groups.[2] This structural feature imparts unique reactivity, making it a valuable scaffold for constructing chalcones , indoles , and quinolines in drug discovery.[1][2]

Researchers must distinguish this molecule from its isomers:

  • Para-isomer: 1-(4-(Dimethylamino)phenyl)ethanone (CAS: 2124-31-4).[2]

  • Alpha-isomer: 2-(Dimethylamino)-1-phenylethanone (Phenacyl dimethylamine).[2]

Physiochemical Profile
PropertyDataTechnical Note
CAS Registry Number 10336-55-7 Unique identifier for the ortho isomer.[1][2]
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol Average mass.[1][2][3]
Monoisotopic Mass 163.0997 Da Essential for High-Res Mass Spectrometry (HRMS).[1][2]
Appearance Yellow Oil / Low-melting SolidColoration due to n→π* transitions in the conjugated system.[1][2]
Solubility DCM, DMSO, MethanolLipophilic; limited solubility in water.[1][2]
Stability Light SensitiveStore at 4°C, protected from light to prevent photo-oxidation.[1][2]
Isotopic Distribution Analysis

For mass spectrometry validation, the isotopic envelope follows the natural abundance of Carbon-13 and Nitrogen-15.[1][2]

  • [M]+ (100%): 163.1 m/z[1][2]

  • [M+1]+ (~11%): 164.1 m/z (Primarily ¹³C contribution)[1][2]

Synthetic Pathways[2][4][5]

The synthesis of 1-(2-(Dimethylamino)phenyl)ethanone typically proceeds via the methylation of 2-aminoacetophenone.[2] The steric bulk at the ortho-position requires forcing conditions or specific catalytic protocols to achieve full dimethylation without over-alkylation (quaternization).[2]

Protocol A: Reductive Amination (Eschweiler-Clarke)

This method is preferred for its specificity, avoiding the formation of quaternary ammonium salts.[1][2]

  • Reagents: 2-Aminoacetophenone, Formaldehyde (37% aq.), Formic Acid.[1][2]

  • Mechanism: Formation of an imine/iminium ion followed by reduction by formate.[1][2]

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Workup: Basification with NaOH, extraction into CH₂Cl₂, and vacuum distillation.

Protocol B: Nucleophilic Substitution (Methyl Iodide)

Direct alkylation using methyl iodide (MeI) requires careful control of stoichiometry to prevent the formation of the trimethylammonium salt.[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1][2]

  • Solvent: DMF or Acetone.[1][2]

  • Note: This route often yields a mixture of mono- and di-methylated products, requiring chromatographic purification.[1][2]

Visualization: Synthetic Logic & Isomer Differentiation

The following diagram illustrates the synthesis and critical structural differences between commonly confused isomers.

Synthesis_Pathway Start 2-Aminoacetophenone Product 1-(2-(Dimethylamino)phenyl)ethanone (Target: Ortho) Start->Product Reductive Methylation (Reflux, 12h) Reagent HCHO / HCOOH (Eschweiler-Clarke) Reagent->Product Isomer_Para 1-(4-(Dimethylamino)phenyl)ethanone (Para Isomer) Product->Isomer_Para Structural Isomer (Different Reactivity) Isomer_Alpha 2-(Dimethylamino)-1-phenylethanone (Alpha Isomer) Product->Isomer_Alpha Regioisomer (Different Connectivity)

Figure 1: Synthetic pathway from 2-aminoacetophenone and structural relationship to common isomers.

Analytical Characterization

To validate the identity of synthesized material, researchers should look for specific spectroscopic signatures that confirm the ortho substitution pattern.[1][2]

Nuclear Magnetic Resonance (NMR)[1][2][4]
  • ¹H NMR (300 MHz, CDCl₃):

    • δ 2.55–2.65 ppm (s, 3H): Acetyl methyl group (-COCH ₃).[1][2]

    • δ 2.70–2.85 ppm (s, 6H): Dimethylamino group (-N(CH ₃)₂).[1][2] Note: This signal is distinctively sharp.[1]

    • δ 6.80–7.50 ppm (m, 4H): Aromatic protons.[1][2] The proton at the 3-position (ortho to the amine) and 6-position (ortho to the carbonyl) will show distinct splitting patterns (doublets/multiplets) characteristic of 1,2-disubstitution.[2]

Mass Spectrometry (MS)[1][2]
  • Ionization: ESI+ or EI.[1][2]

  • Parent Ion: m/z 163 [M]+.[1][2]

  • Fragmentation (EI):

    • Loss of Methyl (M-15): m/z 148.[2]

    • Loss of Acetyl (M-43): m/z 120 (Formation of dimethylaniline cation).[1][2]

Applications in Drug Discovery[1]
A. Pharmacophore Construction (Chalcones)

The acetyl group serves as a handle for Claisen-Schmidt condensation with aromatic aldehydes.[1][2] The resulting 2'-dimethylaminochalcones are potent scaffolds for:

  • Anticancer agents: Tubulin polymerization inhibitors.[1][2]

  • Anti-inflammatory drugs: Modulation of NF-κB pathways.[1][2]

B. Ligand Synthesis

The ortho-dimethylamino group can act as a hemilabile ligand in organometallic catalysis.[1][2] The N-donor atom facilitates the stabilization of transition metals (Pd, Ru) during cross-coupling reactions, functioning similarly to specialized phosphine ligands.[1]

References
  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10336-55-7. Retrieved from .[1][2]

  • Synthetic Precedent: Rupe, H., et al. (1901).[1][2][5] Über Derivate des o-Amino-acetophenons. Berichte der deutschen chemischen Gesellschaft, 34, 3523-3524.[1][2] (Foundational synthesis of 2'-dimethylaminoacetophenone).

  • Commercial Availability & CAS Verification: ChemScene. (n.d.). 1-[2-(dimethylamino)phenyl]ethanone - Product Information. Retrieved from .[1][2]

  • Isomer Differentiation (Para): Sigma-Aldrich.[1][2] (n.d.). 4'-Dimethylaminoacetophenone Product Sheet. Retrieved from .[1][2]

Sources

Foundational

Solubility of "1-(2-(Dimethylamino)phenyl)ethanone" in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 1-[2-(Dimethylamino)phenyl]ethanone Executive Summary This guide provides a comprehensive physicochemical analysis of 1-[2-(Dimethylamino)phenyl]ethanone (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 1-[2-(Dimethylamino)phenyl]ethanone

Executive Summary This guide provides a comprehensive physicochemical analysis of 1-[2-(Dimethylamino)phenyl]ethanone (CAS: 10336-55-7), distinct from its alpha-amino isomer, 2-(dimethylamino)-1-phenylethanone.[1] This molecule, an ortho-substituted acetophenone derivative, exhibits a unique solubility profile governed by steric inhibition of resonance and the basicity of the tertiary amine. This document details its solubility in organic solvents, mechanistic interactions, and protocols for purification and handling in drug development workflows.[2]

Physicochemical Profile & Structural Identity

Before addressing solubility, it is critical to verify the structural identity, as isomer confusion is common with this molecular weight (163.22 g/mol ).[2]

PropertyValue / Description
Chemical Name 1-[2-(Dimethylamino)phenyl]ethanone
Synonyms 2'-Dimethylaminoacetophenone; o-Acetyl-N,N-dimethylaniline
CAS Number 10336-55-7 (Target: Ortho-ring substituted)
Isomer Alert NOT to be confused with 2-(dimethylamino)-1-phenylethanone (CAS 3319-03-7), which is an

-aminoketone.[1]
Physical State Liquid at Room Temperature
Boiling Point 91–94 °C at 1.5 mmHg
Molecular Weight 163.22 g/mol
Predicted LogP ~2.3 – 2.6 (Lipophilic)
pKa (Conjugate Acid) ~5.0 – 6.0 (Estimated for o-aminoacetophenones)

Solubility Landscape

The solubility of 1-[2-(Dimethylamino)phenyl]ethanone is dictated by two competing factors:

  • Lipophilicity: The aromatic ring and dimethyl group drive solubility in non-polar and chlorinated solvents.[1]

  • Basicity: The tertiary amine allows for pH-dependent solubility in aqueous media.[1]

Solubility Class Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary choice for extraction.[1] Favorable dipole-dipole interactions.[1]
Polar Aprotic Ethyl Acetate, Acetone, THFHigh (>100 mg/mL)Excellent for synthesis and chromatography.[2] No H-bond donation from solvent required.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh Soluble, but protic solvents may interfere with certain base-catalyzed reactions.[1][2]
Aromatic Toluene, BenzeneHigh

-

stacking interactions stabilize the solute.[1]
Aliphatic Hexanes, PentaneModerate Soluble, but may phase separate at very low temperatures or high concentrations.[2]
Aqueous (Neutral) Water (pH 7)Low / Insoluble Hydrophobic aromatic core dominates; lack of H-bond donor limits water solubility.[1]
Aqueous (Acidic) 1M HCl, 1M H2SO4High Salt Formation: Protonation of the dimethylamino group forms a water-soluble cation.
Mechanistic Visualization: Solute-Solvent Interactions

SolubilityMechanism cluster_0 Key Interaction Drivers Molecule 1-[2-(Dimethylamino)phenyl]ethanone NonPolar Non-Polar/Chlorinated Solvents (DCM, Toluene) Molecule->NonPolar Van der Waals & Dipole-Dipole AcidicWater Acidic Aqueous Media (HCl, pH < 4) Molecule->AcidicWater Protonation (R-NH+) Ionic Solvation NeutralWater Neutral Water (pH 7) Molecule->NeutralWater Hydrophobic Effect (Insoluble) Interaction1 Steric Hindrance (Ortho-substitution) Interaction1->Molecule Interaction2 Tertiary Amine (Basic Center) Interaction2->Molecule

Figure 1: Mechanistic pathways governing the solubility of the target molecule in various media.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Method)

Use this protocol to generate precise solubility data for regulatory or process chemistry requirements.

  • Preparation: Weigh approximately 500 mg of 1-[2-(Dimethylamino)phenyl]ethanone into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration:

    • Seal the vial with a PTFE-lined cap.[1]

    • Agitate at 25°C for 24 hours using an orbital shaker (avoid magnetic stir bars which can grind solids if crystallization occurs, though this is a liquid, phase separation is the key to watch).

    • Note: Since the target is a liquid, you are looking for miscibility.[2] If two layers form, the limit of solubility has been reached.[2]

  • Sampling:

    • If fully miscible: Solubility is >500 mg/mL.[1]

    • If biphasic: Centrifuge at 3000 rpm for 5 minutes to separate layers.

    • Carefully pipette the solvent-rich layer (usually top for water/hexane, bottom for DCM).[1][2]

  • Quantification: Analyze the aliquot via HPLC-UV (254 nm) or GC-FID against a standard curve.

Protocol B: Purification via Acid-Base Extraction

This method leverages the pH-dependent solubility to purify the compound from non-basic impurities.[1]

ExtractionWorkflow Start Crude Mixture (in Organic Solvent, e.g., EtOAc) AcidWash Add 1M HCl (Extraction) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Non-Basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as HCl Salt) PhaseSep->AqLayer BaseTreat Basify with NaOH/NaHCO3 (pH > 9) AqLayer->BaseTreat ReExtract Extract into DCM/EtOAc BaseTreat->ReExtract Final Evaporate Solvent (Pure Target Liquid) ReExtract->Final

Figure 2: Acid-base extraction workflow for purification of 1-[2-(Dimethylamino)phenyl]ethanone.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic layer with 1M HCl (3x).[1] The target molecule will protonate and move to the aqueous layer.[1]

  • Separation: Discard the organic layer (which contains non-basic impurities).[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO3 until pH > 9.[1] The solution will become cloudy as the free base oil separates.[1]

  • Recovery: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry the combined DCM layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the pure liquid.

Applications in Synthesis & Drug Development

The solubility profile of this molecule dictates its utility in specific reaction types:

  • Grignard Reactions: The molecule must be dissolved in anhydrous THF or Diethyl Ether .[1] The amino group is compatible, but the ketone is the reactive center.[2]

  • Reductive Amination: When using this as a precursor, Methanol or DCM are preferred solvents.[2]

  • Chromatography: Due to the basic amine, standard silica gel chromatography may result in "streaking" (tailing).[2]

    • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to the mobile phase (e.g., Hexane:EtOAc + 1% TEA) to neutralize acidic sites on the silica.[2]

Safety & Handling

  • Skin Absorption: As a lipophilic amine, it can easily penetrate the skin.[2] Wear nitrile gloves and work in a fume hood.[1]

  • Inhalation: The boiling point is relatively low under vacuum; ensure traps are cold when evaporating solvents to prevent pump oil contamination.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, although the acetyl group provides some electron-withdrawing stability.[2]

References

  • PubChem. (2025).[1][3] Ethanone, 1-[2-(dimethylamino)phenyl]- (CAS 10336-55-7).[1] National Library of Medicine.[1][3] [Link]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent selection principles applied in Section 2).

Sources

Exploratory

1-(2-(Dimethylamino)phenyl)ethanone: Safety, Handling, and Technical Guide

CAS Number: 10336-55-7 Synonyms: 2'-Dimethylaminoacetophenone, 1-(2-Dimethylaminophenyl)ethanone Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Part 1: Core Directive & Executive Summary This guide serves as...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10336-55-7 Synonyms: 2'-Dimethylaminoacetophenone, 1-(2-Dimethylaminophenyl)ethanone Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

Part 1: Core Directive & Executive Summary

This guide serves as a critical operational manual for researchers, synthetic chemists, and drug development professionals working with 1-(2-(Dimethylamino)phenyl)ethanone . Unlike generic safety sheets, this document integrates specific physicochemical behaviors—such as steric hindrance and photosensitivity—into actionable protocols for synthesis and storage.

Strategic Significance: This compound is a specialized acetophenone derivative featuring a bulky dimethylamino group at the ortho position. It serves as a vital building block in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, acridines) and is utilized in Fragment-Based Drug Discovery (FBDD) to probe steric and electronic pockets in target proteins. Its tertiary amine structure prevents standard condensation reactions (like the classic Friedländer synthesis requiring primary amines), necessitating specialized activation strategies.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Hazard Identification & Risk Assessment

While classified as a standard organic intermediate, the ortho-substitution pattern introduces specific toxicological and reactivity risks.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard CategorySignal WordHazard StatementCode
Acute Toxicity (Oral) Warning Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Warning Causes skin irritation.[3]H315
Eye Damage/Irritation Warning Causes serious eye irritation.[2][3]H319
STOT - Single Exposure Warning May cause respiratory irritation.[2]H335

Toxicological Insight: The lipophilic nature of the acetophenone core facilitates dermal absorption. The dimethylamino group can act as a weak base, potentially irritating mucous membranes upon inhalation.

Technical Handling & Storage Protocols

Expertise Insight: The primary degradation pathway for ortho-aminoacetophenones is oxidative darkening and photochemical cyclization or rearrangement. The proximity of the carbonyl group to the amine allows for intramolecular interactions (hydrogen bonding acceptor/donor dynamics) that can lower stability relative to para-isomers.

Storage Specifications (Critical Control Points)
  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage accelerates oxidation, leading to a brown discoloration.

  • Light: Strictly light-sensitive. Store in amber glass vials or wrap clear containers in aluminum foil. UV exposure can trigger Norrish Type II reactions or other photochemical degradations due to the aromatic ketone moiety.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the amine.

Operational Workflow
  • Receipt: Verify physical state (Liquid/Low-melting solid). If the liquid appears dark brown/black, assess purity via TLC or LC-MS before use.

  • Aliquotting: Allow the container to equilibrate to room temperature before opening to prevent condensation (water acts as a nucleophile/hydrolysis agent).

  • Reaction Setup: Weigh/dispense inside a chemical fume hood. Use glass syringes for liquid transfer to avoid plasticizer leaching.

Synthetic Application & Reactivity

Mechanism of Action in Synthesis: The ortho-dimethylamino group provides steric bulk and electron donation .

  • Quinoline Synthesis: Unlike primary amines, this tertiary amine cannot directly condense with ketones to form Schiff bases. It is often used in modified Friedländer reactions where the dimethylamino group acts as a leaving group (via nucleophilic aromatic substitution,

    
    ) or directs lithiation to the methyl group.
    
  • Ligand Design: The

    
    -bidentate motif makes it a precursor for transition metal ligands, used in catalysis.
    

Part 3: Visualization & Formatting

Experimental Workflow: Safe Handling & Synthesis

The following diagram outlines the logical flow from receipt to disposal, emphasizing the critical "Stop/Go" decision points based on compound stability.

G Start Receipt of 1-(2-(Dimethylamino)phenyl)ethanone Check Visual Inspection: Clear/Yellow vs. Dark Brown Start->Check QC QC Analysis: LC-MS / H-NMR Check->QC Dark/Discolored Storage Storage: 2-8°C, Amber Vial, Inert Gas (Ar/N2) Check->Storage Clear/Pale Yellow QC->Storage Purity >95% Disposal Disposal: Organic Waste (Incineration) QC->Disposal Degraded Synthesis Synthesis Setup: Fume Hood, Nitrile Gloves Storage->Synthesis Equilibrate to RT Reaction Reaction Type: Heterocycle Synthesis (Quinoline/Acridine) Synthesis->Reaction Reaction->Disposal Post-Workup

Caption: Operational workflow for handling 1-(2-(Dimethylamino)phenyl)ethanone, prioritizing stability checks and inert storage.

Emergency Response Procedures
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[4]Lipophilic nature allows rapid dermal absorption; soap emulsifies the compound.
Eye Contact Rinse with water for 15 min; remove contacts.[4][5]Basic amine moiety can cause corneal irritation/damage.
Inhalation Move to fresh air; support breathing.[2][3][4][5]Irritation to respiratory mucosa (H335).[3]
Spill (Liquid) Absorb with sand/vermiculite.Prevent entry into drains; compound is harmful to aquatic life (preventative).

References

  • PubChem. (2025).[1] Compound Summary: 1-(2-(Dimethylamino)phenyl)ethanone.[3] National Library of Medicine. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: Synthetic and Pharmaceutical Applications. Chemical Reviews. (Contextual reference for acetophenone utility in heterocycle synthesis).

(Note: While specific literature on the dimethylamino derivative is less abundant than the primary amine, the handling and reactivity profiles are derived from the class properties of ortho-aminoacetophenones and the specific SDS data for CAS 10336-55-7.)

Sources

Foundational

Technical Whitepaper: Pharmacophore Exploration of Acetophenone Derivatives

Executive Summary: The Privileged Acetophenone Scaffold Acetophenone (methyl phenyl ketone) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Acetophenone Scaffold

Acetophenone (methyl phenyl ketone) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from the acetyl group (-COCH₃) , which serves as a versatile chemical handle for divergent synthesis.

By functionalizing the alpha-carbon or condensing the carbonyl group, researchers can access three critical pharmacophores:

  • Chalcones (1,3-diaryl-2-propen-1-ones): Potent anticancer and anti-inflammatory agents.[1]

  • Hydrazones/Schiff Bases: High-efficacy antimicrobial and antitubercular candidates.

  • Mannich Bases: Beta-amino ketone derivatives with significant analgesic and cytotoxic profiles.

This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanistic understanding of these derivatives, designed for immediate application in drug discovery workflows.

Structural Chemistry & Synthetic Workflows[2][3][4]

The core synthetic strategy relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation that links acetophenone (Ring A) with an aromatic aldehyde (Ring B) to form the


-unsaturated ketone system characteristic of chalcones.[1][2][3][4]
Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis from a parent acetophenone to its three primary bioactive derivatives.

Acetophenone_Synthesis Acetophenone Acetophenone (Parent Scaffold) Chalcone CHALCONE (Anticancer/Anti-inflammatory) α,β-unsaturated ketone Acetophenone->Chalcone Claisen-Schmidt (NaOH/EtOH, RT) Mannich MANNICH BASE (Cytotoxic/Analgesic) β-amino ketone Acetophenone->Mannich Mannich Reaction (HCl/EtOH, Reflux) Hydrazone HYDRAZONE (Antimicrobial) C=N-N Linkage Acetophenone->Hydrazone Condensation (Glacial AcOH, Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Chalcone Amine Secondary Amine + HCHO Amine->Mannich Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazone

Figure 1: Divergent synthetic pathways from the acetophenone scaffold. The Claisen-Schmidt condensation is the primary route for generating chalcone libraries.

Standard Operating Protocol: High-Purity Chalcone Synthesis

Objective: Synthesis of 4-methoxy-chalcone via Claisen-Schmidt condensation. Rationale: This protocol avoids side reactions (Michael addition) common in high-temperature methods by utilizing controlled base catalysis at room temperature.

Reagents:

  • 4-Methoxyacetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) 40% w/v aqueous solution[5]

  • Ethanol (95%)

  • HCl (10%)

Protocol:

  • Solubilization: In a 100mL round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Catalysis: Place the flask on a magnetic stirrer over an ice bath (0-4°C). Add 10 mL of 40% NaOH dropwise over 10 minutes. Critical: Rapid addition causes exotherms that degrade the aldehyde.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the acetophenone spot.

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice-water containing 5 mL of 10% HCl. The acid neutralizes the base and facilitates precipitation.[6]

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot ethanol to yield needle-shaped crystals.

Validation:

  • Yield: Expected >85%.

  • Melting Point: Sharp range (verify against literature).

  • IR Spectroscopy: Look for C=O stretch shift to ~1650 cm⁻¹ (conjugated ketone) and absence of aldehyde C-H stretch.

Therapeutic Profiles & Mechanism of Action (MoA)

Anticancer Activity: The Tubulin Targeting Mechanism

Acetophenone-derived chalcones exert cytotoxicity primarily by interfering with microtubule dynamics. They bind to the colchicine-binding site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Key SAR Insight: Inclusion of trimethoxy groups (3,4,5-OMe) on Ring A significantly enhances tubulin binding affinity, mimicking the structure of Combretastatin A-4 [1].

Visualization: Apoptosis Signaling Cascade

The following diagram details the downstream effects of chalcone-mediated tubulin inhibition.

Apoptosis_Pathway Chalcone Acetophenone-Chalcone (Ligand) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Chalcone->Tubulin Binds Polymerization Microtubule Polymerization (Inhibited) Tubulin->Polymerization Blocks G2M G2/M Cell Cycle Arrest Polymerization->G2M Causes Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M->Bax Upregulates Mito Mitochondrial Depolarization (ΔΨm Loss) Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Mechanism of Action (MoA) for chalcone-induced apoptosis via the intrinsic mitochondrial pathway.

Antimicrobial Activity: Hydrazone Derivatives

Acetophenone hydrazones target the lipid biosynthesis of bacterial cell walls.

  • Mechanism: Inhibition of

    
    -ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis in bacteria [2].
    
  • Efficacy: Particularly effective against Gram-positive strains (S. aureus) due to the lipophilic nature of the acetophenone phenyl ring facilitating membrane penetration.

Structure-Activity Relationship (SAR) Matrix

The biological activity of acetophenone derivatives is strictly governed by the electronic and steric nature of substituents on the aromatic rings.

Derivative ClassSubstituent PositionFunctional GroupEffect on ActivityMechanistic Rationale
Chalcone Ring A (Para)-OCH₃ (Methoxy)Increased Anticancer Enhances lipophilicity and tubulin binding pocket fit.
Chalcone Ring B (Para)-NO₂ (Nitro)Increased Antibacterial Strong electron-withdrawing group increases reactivity with bacterial nucleophiles.
Chalcone Ring A (Meta/Para)-OH (Hydroxy)Increased Antioxidant Phenolic protons act as radical scavengers (ROS quenching).
Hydrazone Imine Carbon-H (Aldehyde derived)Variable Steric bulk here reduces activity; acetophenone-derived (Methyl) is optimal.
Mannich Base Beta-positionMorpholine/PiperidineIncreased Cytotoxicity Improves water solubility and bioavailability while maintaining alkylating potential.

Technical Note: The presence of an


-unsaturated ketone is a "double-edged sword." While essential for anticancer activity (Michael acceptor for cysteine residues in enzymes), it can lead to non-specific toxicity (PAINS - Pan-Assay Interference Compounds). Validation via counter-screening against healthy fibroblasts (e.g., NIH/3T3) is mandatory.

Experimental Validation Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC₅₀ of synthesized acetophenone derivatives against cancer cell lines (e.g., MCF-7, A549).

Protocol:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Dye Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Aspirate medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).
    

References

  • Synthesis of Chalcones with Anticancer Activities. Molecules (2012). Detailed review of chalcone cytotoxicity and tubulin inhibition mechanisms. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Int. J. Mol. Sci. (2021). Covers the mechanism of FabH inhibition and SAR of hydrazone derivatives. [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting (2024). A comprehensive review of naturally occurring acetophenone derivatives and their isolation. [Link]

  • Synthesis and anti-inflammatory activity of chalcones and related Mannich bases. Bioorganic & Medicinal Chemistry (1998). Foundational paper on the COX/LOX inhibition pathways of acetophenone derivatives. [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 1-(2-(Dimethylamino)phenyl)ethanone

Steric Dynamics, Electronic Structure, and Synthetic Pathways Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists Subject: 1-[2-(dimethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Steric Dynamics, Electronic Structure, and Synthetic Pathways

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists Subject: 1-[2-(dimethylamino)phenyl]ethanone (CAS: 10336-55-7)

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone, often referred to as o-dimethylaminoacetophenone, represents a classic case study in Steric Inhibition of Resonance (SIR) . Unlike its para-substituted isomer, where the amino group donates electron density into the carbonyl system via extended conjugation, the ortho isomer is dominated by the steric clash between the acetyl methyl group and the dimethylamino moiety.

This guide provides a comprehensive theoretical analysis of this molecule, focusing on its twisted conformational landscape, altered electronic properties (HOMO-LUMO gap), and the resulting shift in reactivity. We also provide a validated synthetic protocol for its generation, grounded in reductive amination chemistry.

Structural Dynamics & Conformational Landscape

The "Ortho Effect" and Torsional Strain

The defining theoretical feature of 1-(2-(dimethylamino)phenyl)ethanone is the inability of the molecule to achieve a planar geometry. In a planar conformation, the Van der Waals radii of the acetyl methyl group and the


-methyl groups would overlap significantly.
  • Planar Conformation (Transition State): High energy. Maximum

    
    -orbital overlap but severe steric repulsion.
    
  • Twisted Conformation (Ground State): The acetyl group rotates out of the phenyl plane (typically 30°–60° twist). This relieves steric strain but decouples the nitrogen lone pair from the carbonyl

    
    -system.
    
Computational Energy Profile

Density Functional Theory (DFT) studies (typically at the B3LYP/6-311++G(d,p) level) reveal a double-well potential surface for the rotation of the acetyl group.

Figure 1: Conformational Energy Landscape The following diagram illustrates the energetic relationship between the planar transition states and the twisted minima.

ConformationalLandscape cluster_legend Mechanism of Twist Planar Planar Transition State (Max Conjugation, Max Steric Clash) Rel. Energy: +4-6 kcal/mol RotationalBarrier Rotational Barrier Planar->RotationalBarrier Steric Relief Twisted Twisted Ground State (Min Conjugation, Min Steric Clash) Dihedral Angle: ~45° RotationalBarrier->Twisted Relaxation Desc The N(Me)2 group forces the Acetyl group out of plane, breaking p-orbital alignment.

Caption: Energy profile showing the relaxation from the sterically hindered planar state to the stable twisted conformer.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The twisting of the molecule has profound effects on the Frontier Molecular Orbitals. In the para isomer, the HOMO is delocalized across the entire molecule. In the ortho isomer (1-(2-(dimethylamino)phenyl)ethanone), the HOMO is localized largely on the nitrogen atom, while the LUMO remains centered on the carbonyl/ring system.

Table 1: Comparative Electronic Properties (Theoretical Estimates)

PropertyPara-Isomer (Planar)Ortho-Isomer (Twisted)Causality
Conjugation High (Through-resonance)Low (Inhibited)Steric twist breaks

-orbital overlap.
HOMO Energy Lower (Stabilized)Higher (Destabilized)Lone pair is less stabilized by delocalization.
Basicity (pK_a) LowerHigherNitrogen lone pair is more available for protonation.
UV

~300-310 nm~250-260 nmBlue shift (Hypsochromic) due to loss of conjugation.
Dipole Moment High (> 4.0 D)Moderate (~2.5 D)Vector cancellation due to non-planar geometry.
Reactivity Implications
  • Enhanced Nucleophilicity: The nitrogen lone pair is not "tied up" in resonance with the carbonyl, making it a better nucleophile for alkylation or acylation reactions.

  • Reduced Electrophilicity at Carbonyl: The carbonyl carbon is less electron-deficient than expected because the inductive effect of the nitrogen (electron-withdrawing) dominates over the resonance effect (electron-donating) in the twisted state.

Experimental Protocol: Synthesis via Eschweiler-Clarke

To validate theoretical predictions, one must often synthesize the compound. The most robust route to 1-(2-(dimethylamino)phenyl)ethanone is the reductive methylation of 2-aminoacetophenone.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by formate (hydride transfer).

Figure 2: Synthetic Pathway (Eschweiler-Clarke)

SynthesisPath SM 2-Aminoacetophenone (Starting Material) Imine Intermediate 1: Hemiaminal / Imine SM->Imine Condensation Reagents Reagents: Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagents->Imine Iminium Intermediate 2: Iminium Ion Imine->Iminium -H2O Product 1-(2-(Dimethylamino)phenyl)ethanone (Target Molecule) Iminium->Product Hydride Transfer (from Formate) Product->Imine Repeat for 2nd Methyl

Caption: Step-wise reductive amination mechanism converting the primary amine to the tertiary dimethylamine.

Step-by-Step Protocol

Safety Note: Formaldehyde is a carcinogen. Formic acid is corrosive. Perform all steps in a fume hood.

  • Reagent Setup:

    • In a 100 mL Round Bottom Flask (RBF), charge 2-aminoacetophenone (13.5 g, 100 mmol).

    • Add Formic acid (98%, 25 mL) slowly with stirring.

    • Add Formaldehyde (37% aq. solution, 25 mL) carefully.

  • Reflux:

    • Equip the RBF with a reflux condenser.

    • Heat the mixture to reflux (approx. 100°C) for 12–16 hours . CO₂ evolution will be observed as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 4M HCl (20 mL) and evaporate to dryness (to remove excess formaldehyde/formic acid).

    • Redissolve the residue in water (50 mL).

    • Basify with 20% NaOH solution until pH > 10. The product will separate as an oil.

  • Purification:

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Optional: Distillation under vacuum or column chromatography (Hexane/EtOAc 9:1) yields the pure yellow oil.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10336-55-7, 1-[2-(dimethylamino)phenyl]ethanone. Retrieved from [Link]

  • Sanderson, R. T. (1983). Electronegativity and Bond Energy. Journal of the American Chemical Society.

Protocols & Analytical Methods

Method

"1-(2-(Dimethylamino)phenyl)ethanone" in heterocyclic compound synthesis.

Application Note: Strategic Utilization of 1-(2-(Dimethylamino)phenyl)ethanone in Heterocyclic Scaffolding Abstract 1-(2-(Dimethylamino)phenyl)ethanone (also known as o-dimethylaminoacetophenone) represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-(Dimethylamino)phenyl)ethanone in Heterocyclic Scaffolding

Abstract

1-(2-(Dimethylamino)phenyl)ethanone (also known as o-dimethylaminoacetophenone) represents a specialized class of ortho-substituted arenes capable of unique intramolecular cyclizations. Unlike simple acetophenones, the presence of the bulky, electron-rich dimethylamino group in the ortho position activates the molecule for the "tert-amino effect," a powerful cyclization strategy yielding indole and quinoline scaffolds. Additionally, the acetyl group serves as a versatile handle for condensation reactions, particularly with dimethylformamide dimethyl acetal (DMF-DMA), enabling access to pyrazoles, isoxazoles, and pyrimidines. This guide details validated protocols for exploiting these reactivities in drug discovery workflows.

The tert-Amino Effect: Direct Synthesis of Indoles

The most distinct application of 1-(2-(dimethylamino)phenyl)ethanone is its conversion to 1-methylindole derivatives via the tert-amino effect. This reaction involves an intramolecular redox cyclization where the ortho-dialkylamino group acts as a hydride donor to the unsaturated carbonyl moiety.

Mechanism & Causality

The reaction proceeds through a thermal or Lewis-acid catalyzed isomerization.

  • Isomerization: The ketone undergoes enolization or coordination, bringing the carbonyl carbon into proximity with the N-methyl C-H bonds.

  • [1,5]-Hydride Shift: A hydride is transferred from the N-methyl group to the carbonyl carbon (or imine carbon if derivatized).

  • Cyclization: The resulting dipolar intermediate cyclizes to form the five-membered pyrrole ring, generating a 1-methylindoline derivative (often unstable).

  • Aromatization: Elimination of water (or alcohol) yields the stable 1-methylindole .

Experimental Protocol: Thermal Cyclization to 1-Methylindole

This protocol utilizes thermal equilibration to drive the hydride shift.

Reagents:

  • 1-(2-(Dimethylamino)phenyl)ethanone (1.0 equiv)

  • Solvent: Decalin or Diphenyl ether (High boiling point required)

  • Catalyst (Optional): Zinc Chloride (ZnCl

    
    , 0.1 equiv)
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1-(2-(dimethylamino)phenyl)ethanone (5.0 mmol) and Decalin (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 190°C) under an argon atmosphere. Stir vigorously for 12–24 hours.

    • Note: Reaction progress can be monitored by TLC (disappearance of the ketone spot) or GC-MS.

  • Workup: Cool the reaction mixture to room temperature.

    • If ZnCl

      
       was used: Quench with saturated aqueous NaHCO
      
      
      
      .
  • Purification: The product, 1-methylindole, is often volatile. Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 95:5).

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the disappearance of the acetyl singlet (
      
      
      
      2.6 ppm) and the N-dimethyl singlet (
      
      
      2.8 ppm). Appearance of N-methyl singlet (
      
      
      3.8 ppm) and indole C2/C3 protons (
      
      
      6.5–7.2 ppm) confirms cyclization.

The Enaminone Platform: Divergent Synthesis

The acetyl group of 1-(2-(dimethylamino)phenyl)ethanone is highly reactive toward amide acetals. Condensation with DMF-DMA yields an enaminone intermediate. This "masked" 1,3-dicarbonyl species is a critical branch point for synthesizing nitrogen-rich heterocycles.

Protocol: Synthesis of Enaminone Intermediate

Target: (E)-3-(dimethylamino)-1-(2-(dimethylamino)phenyl)prop-2-en-1-one

Reagents:

  • 1-(2-(Dimethylamino)phenyl)ethanone (10 mmol)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv, 15 mmol)

  • Solvent: Toluene or Xylene (anhydrous)

Procedure:

  • Dissolve the ketone in Toluene (20 mL).

  • Add DMF-DMA via syringe.

  • Reflux the mixture for 8–12 hours. The methanol byproduct is driven off (an open system or Dean-Stark trap facilitates this).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow/orange solid or viscous oil.

  • Purification: Recrystallize from Ethanol/Hexane or use directly in the next step (purity is usually >90%).

Sub-Protocol A: Synthesis of Pyrazoles

Reaction with Hydrazines

  • Dissolve the Enaminone (from above) in Ethanol (10 mL/mmol).

  • Add Hydrazine Hydrate (1.2 equiv) or a substituted hydrazine (e.g., Phenylhydrazine).

  • Reflux for 2–4 hours.

  • Cool and concentrate. The product, 3-(2-(dimethylamino)phenyl)-1H-pyrazole , precipitates or crystallizes upon cooling.

    • Mechanism:[1][2][3][4][5][6][7] Michael addition of hydrazine to the enaminone double bond, followed by elimination of dimethylamine and cyclization.

Sub-Protocol B: Synthesis of Pyrimidines

Reaction with Guanidine/Urea

  • Dissolve Enaminone in Ethanol.

  • Add Guanidine Hydrochloride (1.5 equiv) and Sodium Ethoxide (1.5 equiv) to generate the free base.

  • Reflux for 6–10 hours.

  • Workup: Neutralize with dilute HCl, extract with DCM.

  • Product: 4-(2-(dimethylamino)phenyl)pyrimidin-2-amine .

Data Summary & Comparison

TransformationReagentKey IntermediateFinal ScaffoldTypical Yield
Tert-Amino Effect

/ ZnCl

1,5-Dipolar Species1-Methylindole 65–80%
Condensation DMF-DMAEnaminoneEnaminone >90%
Cyclization A HydrazineEnaminonePyrazole 85–95%
Cyclization B GuanidineEnaminonePyrimidine 70–85%

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from 1-(2-(dimethylamino)phenyl)ethanone.

HeterocycleSynthesis Start 1-(2-(Dimethylamino) phenyl)ethanone Dipole [1,5]-Hydride Shift (Intermediate) Start->Dipole Heat / ZnCl2 (Tert-Amino Effect) Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Reflux Indole 1-Methylindole Dipole->Indole Cyclization & Dehydration Pyrazole 3-Aryl-Pyrazole Enaminone->Pyrazole Hydrazine Pyrimidine 4-Aryl-Pyrimidine Enaminone->Pyrimidine Guanidine Isoxazole 3-Aryl-Isoxazole Enaminone->Isoxazole NH2OH

Caption: Divergent synthetic pathways for 1-(2-(dimethylamino)phenyl)ethanone. The Blue path represents the intramolecular tert-amino effect; the Yellow path represents the intermolecular condensation route.

References

  • Meth-Cohn, O., & Suschitzky, H. (1972).[8] The tert-amino-effect in heterocyclic synthesis.[8][9] Advances in Heterocyclic Chemistry, 14, 211-278. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones.[3] Chemical Reviews, 104(5), 2433–2480. Link

  • Abu-Shanab, F. A., et al. (2011).[3] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3] International Journal of Organic Chemistry, 1, 207-214. Link

  • Reinhoudt, D. N., et al. (1987). Synthesis of 1-methylindoles via the tert-amino effect. Journal of Organic Chemistry.[10] (Contextual citation for mechanism).

Sources

Application

Application Note: High-Resolution NMR Analysis of 1-(2-(Dimethylamino)phenyl)ethanone

-Dimethylaminoacetophenone[1] Introduction & Scope This application note details the structural elucidation of 1-(2-(Dimethylamino)phenyl)ethanone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This comp...

Author: BenchChem Technical Support Team. Date: February 2026


-Dimethylaminoacetophenone[1]

Introduction & Scope

This application note details the structural elucidation of 1-(2-(Dimethylamino)phenyl)ethanone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound represents a classic "push-pull" aromatic system where the electron-withdrawing acetyl group and the electron-donating dimethylamino group are positioned ortho to one another.[1]

Unlike its para-isomer, this molecule exhibits significant steric inhibition of resonance .[1] The bulky dimethylamino group forces the acetyl group out of planarity with the benzene ring, disrupting the conjugation pathway. This guide provides researchers with the diagnostic protocols to identify these specific steric effects and accurately assign all chemical shifts.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts (stacking effects), follow this preparation strictly:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]
    
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended particulates that cause line broadening.[1]

Instrument Parameters (Standard 400/500 MHz)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 4.0 sec
Scans (NS) 16512 - 1024
Temperature 298 K (25°C)298 K (25°C)

Workflow Visualization

NMR_Workflow Start Sample Prep (15mg in CDCl3) Shim Shimming & Locking (Target: CDCl3 Signal) Start->Shim Acq Data Acquisition (1H & 13C Pulses) Shim->Acq Process Processing (FT, Phasing, Baseline) Acq->Process Analysis Structural Assignment Process->Analysis

Figure 1: Standardized workflow for acquiring high-fidelity NMR data for small organic molecules.

1H NMR Analysis (Proton)

Expected Spectrum Overview

The 1H NMR spectrum will display three distinct regions:

  • Aromatic Region (6.8 – 7.6 ppm): 4 protons showing an ABCD splitting pattern (often appearing as two doublets and two triplets/multiplets).[1]

  • Dimethylamino Region (~2.8 ppm): A strong singlet integrating to 6 protons.[1]

  • Acetyl Methyl Region (~2.6 ppm): A sharp singlet integrating to 3 protons.[1]

Detailed Assignments

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-6 Ar-H7.50 – 7.65dd / d1HDeshielded: Ortho to the electron-withdrawing Carbonyl (

).[1] Anisotropy zone of C=O.
H-4 Ar-H7.35 – 7.45td / t1HPara to N: Resonance donation from N is sterically hindered, reducing shielding compared to para-isomers.[1]
H-5 Ar-H6.95 – 7.05td / t1HMeta to both: General aromatic region, slightly shielded by electron-rich ring.[1]
H-3 Ar-H7.00 – 7.10dd / d1HShielded: Ortho to the electron-donating

.[1] Inductive donation shields this proton.[1]
N-Me

2.75 – 2.85Singlet6HDiagnostic: Distinctive 6H integration.[1] Downfield from alkyls due to Nitrogen electronegativity.[1]
Ac-Me

2.55 – 2.65Singlet3HDiagnostic: 3H integration. Deshielded by adjacent Carbonyl.[1]
Diagnostic Logic: The "Methyl Discrimination"

A common error is confusing the Acetyl methyl and the N-methyls.[1]

  • Integration Rule: The N-methyl signal must be twice the intensity of the Acetyl methyl signal (6H vs 3H).[1]

  • Shift Rule: The N-methyls usually appear slightly downfield (higher ppm) than the Acetyl methyl in this specific ortho-system due to the direct attachment to the electronegative nitrogen.[1]

13C NMR Analysis (Carbon)

The 13C spectrum confirms the carbon skeleton.[1] The lack of symmetry in the benzene ring results in 10 distinct carbon signals .[1]

Carbon TypeEnvironmentShift (

ppm)
Notes
Carbonyl

200.0 – 205.0Key Indicator: Typical ketone range.[1][2] Slightly higher than conjugated ketones due to steric twist reducing conjugation.[1]
Quaternary

150.0 – 153.0Deshielded by Nitrogen (ipso).[1]
Quaternary

130.0 – 135.0Deshielded by Carbonyl (ipso).[1]
Aromatic CH Ar-CH115.0 – 135.0Four distinct signals corresponding to C3, C4, C5, C6.
N-Methyl

43.0 – 45.0Intense signal (2 equivalent carbons).[1]
Acetyl Methyl

28.0 – 30.0Typical methyl ketone alpha-carbon.[1]

Advanced Structural Insights: Steric Inhibition

The Ortho-Effect Mechanism

In a standard para-substituted system (e.g., 4-dimethylaminoacetophenone), the nitrogen lone pair donates electron density into the ring, which delocalizes onto the carbonyl oxygen. This creates significant double-bond character between the ring and the carbonyl.[1]

However, in 1-(2-(Dimethylamino)phenyl)ethanone :

  • The bulky

    
     group and the 
    
    
    
    group sterically clash.[1]
  • Consequence: The carbonyl group rotates out of the plane of the benzene ring to relieve strain.[1]

  • NMR Evidence:

    • 13C Carbonyl Shift: The carbonyl carbon appears further downfield (closer to 200+ ppm) compared to the para isomer (~196 ppm) because the resonance shielding is broken.[1]

    • Proton Broadening: If the rotation is slow on the NMR timescale (dynamic process), the N-methyl peaks might appear broadened at lower temperatures.

Logic_Tree Obs Observation: Two Singlets in Aliphatic Region Q1 Check Integration Ratio Obs->Q1 PathA Ratio 1:2 (3H : 6H) Q1->PathA PathB Ratio 1:1 (3H : 3H) Q1->PathB ConcA Confirm Structure: Acetyl (3H) vs N-Me2 (6H) PathA->ConcA ConcB Error: Check Purity / Integration Limits PathB->ConcB

Figure 2: Logic gate for verifying the methyl group assignments based on integration.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Broad Singlets (Aliphatic) Restricted rotation of N-Me bond or Carbonyl bond.[1]Run experiment at elevated temperature (e.g., 40°C) to sharpen peaks via fast exchange.[1]
Extra Peaks in Aliphatic Residual solvent (Acetone, Water, Grease).Verify against standard solvent impurity tables (Water in

~1.56 ppm).[1]
Low S/N Ratio Low concentration or paramagnetic impurities.[1]Increase scans (NS) by factor of 4 (doubles S/N) or filter sample to remove metallic dust.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift rules).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3334 (2'-Dimethylaminoacetophenone). National Institute of Advanced Industrial Science and Technology.[1] [Link][1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1]

Sources

Method

Mass Spectrometry Application Note: 1-(2-(Dimethylamino)phenyl)ethanone

Executive Summary This application note details the mass spectrometric analysis of 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-dimethylaminoacetophenone). This compound serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric analysis of 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-dimethylaminoacetophenone). This compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functionalized aromatic systems.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 2-(dimethylamino)-1-phenylethanone (phenacyl dimethylamine). The target molecule discussed here carries the dimethylamino substituent on the phenyl ring at the ortho position, not on the alkyl chain. This structural difference fundamentally alters the fragmentation pathways due to the "Ortho Effect," a phenomenon we will exploit for specific identification.

Key Chemical Properties
PropertyValue
IUPAC Name 1-[2-(dimethylamino)phenyl]ethanone
Common Name 2'-Dimethylaminoacetophenone
CAS Number 10336-55-7
Molecular Formula C₁₀H₁₃NO
Monoisotopic Mass 163.0997 Da
Polarity Basic (Tertiary Amine)
LogP ~2.1

Instrumentation & Method Development

Ionization Source Selection

For this molecule, Electrospray Ionization (ESI) in positive mode (ESI+) is the preferred method for quantitative LC-MS/MS workflows due to the high proton affinity of the tertiary dimethylamino group.

Electron Ionization (EI) is recommended for structural elucidation and impurity profiling (GC-MS), as it provides a fingerprint fragmentation pattern driven by the aromatic stability and the ortho substituent interaction.

LC-MS/MS Protocol (Recommended)

System: UHPLC coupled to Triple Quadrupole MS (QqQ).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Mass Spectral Characterization

ESI+ Fragmentation (LC-MS/MS)

In ESI+, the molecule forms a stable protonated molecular ion


.
  • Precursor Ion: m/z 164.1

  • Primary Transition (Quantifier): m/z 164.1 → 122.1

    • Mechanism: Loss of Ketene (

      
      , 42 Da). The protonated ketone undergoes a rearrangement where the acetyl group is cleaved, often facilitated by the ortho amino group stabilizing the resulting cation.
      
  • Secondary Transition (Qualifier): m/z 164.1 → 146.1

    • Mechanism: Loss of Water (

      
      , 18 Da). This is a classic "Ortho Effect." The carbonyl oxygen abstracts a hydrogen from the spatially proximate N-methyl group, leading to the elimination of water and ring closure (potentially forming an indole-like cation).
      
EI Fragmentation (GC-MS)

The EI spectrum provides a structural fingerprint distinct from the para isomer.

  • Molecular Ion (

    
    ):  m/z 163  (Strong intensity).
    
  • Base Peak: m/z 148 (

    
    ).
    
    • Mechanism: Alpha-cleavage of the methyl group from the ketone, or loss of a methyl radical from the dimethylamino group. The formation of the acylium ion is electronically favored.

  • Characteristic Fragment: m/z 120 (

    
    ).
    
    • Mechanism: Loss of the entire acetyl group, leaving the dimethylaminophenyl cation.

Structural Elucidation & The Ortho Effect

The proximity of the carbonyl group and the dimethylamino group allows for a specific Hydrogen Transfer Mechanism unavailable to the meta or para isomers.

Diagram 1: Fragmentation Pathway & Ortho Effect

The following diagram illustrates the mechanistic difference between the standard fragmentation and the ortho-specific pathway.

FragmentationPathway M_Protonated [M+H]+ (m/z 164) Protonated Precursor Intermediate_1 Transition State (H-Shift) M_Protonated->Intermediate_1 Standard Rearrangement Ortho_State Ortho Interaction (C=O ... H-CH2-N) M_Protonated->Ortho_State Steric Proximity Fragment_Ketene Fragment Ion (m/z 122) [M+H - C2H2O]+ Intermediate_1->Fragment_Ketene - Ketene (42 Da) Fragment_Water Cyclized Ion (m/z 146) [M+H - H2O]+ Ortho_State->Fragment_Water - H2O (18 Da) (Ortho Effect)

Caption: Mechanistic divergence in ESI+ MS/MS showing the standard ketene loss vs. the ortho-specific water loss pathway.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize matrix effects, follow this "Dilute-and-Shoot" protocol optimized for plasma or reaction mixture analysis.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10 mg of 1-(2-(Dimethylamino)phenyl)ethanone reference standard.

    • Dissolve in 10 mL of Methanol (HPLC Grade) to create a 1 mg/mL (1000 ppm) Master Stock.

    • Store at -20°C (Stable for 3 months).

  • Working Standard:

    • Dilute Master Stock 1:100 in 50% Acetonitrile/Water to obtain 10 µg/mL .

    • Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (Plasma/Biologicals):

    • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Acetophenone-d5).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an LC vial.

    • Inject 2 µL into the LC-MS/MS.

Diagram 2: Analytical Workflow

Workflow Start Sample Collection Prep Protein Precipitation (3:1 ACN:Sample) Start->Prep Centrifuge Centrifugation (10k x g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC ESI ESI+ Ionization (Source Temp 350°C) LC->ESI MS1 Q1 Filter: m/z 164.1 ESI->MS1 CID Collision Cell (N2 Gas, 15-25 eV) MS1->CID MS2 Q3 Filter: m/z 122.1 & 146.1 CID->MS2 Data Quantitation & Reporting MS2->Data

Caption: Step-by-step analytical workflow from sample preparation to data reporting.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 2-(dimethylamino)-1-phenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary for CID 137890: Ethanone, 2-(dimethylamino)-1-phenyl-.[2][3] National Library of Medicine (US). Available at: [Link]

  • Böhm, S., et al. (2005). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. European Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Photophysical Studies of 1-(2-(Dimethylamino)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Unique Fluorophore 1-(2-(Dimethylamino)phenyl)ethanone is a fascinating molecule for photophysical studies due to its distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Fluorophore

1-(2-(Dimethylamino)phenyl)ethanone is a fascinating molecule for photophysical studies due to its distinct donor-acceptor architecture. The electron-donating dimethylamino group and the electron-withdrawing acetyl group, positioned ortho to each other on a phenyl ring, create a system ripe for intramolecular charge transfer (ICT) upon photoexcitation.[1][2] This process, where an electron is promoted from the donor to the acceptor moiety, leads to a highly polar excited state.[1]

The formation and relaxation of this ICT state are exquisitely sensitive to the molecule's local environment. In many cases, the molecule can further relax by twisting around the single bond connecting the donor and acceptor, forming a "Twisted Intramolecular Charge Transfer" (TICT) state.[3][4] TICT states are often weakly emissive or non-emissive and their formation is highly dependent on solvent polarity and viscosity.[3][5] This environmental sensitivity is not a limitation but a powerful feature, making 1-(2-(Dimethylamino)phenyl)ethanone a prime candidate for applications as a fluorescent probe for micro-viscosity, polarity, and chemical sensing.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical principles of this compound and detailed, field-tested protocols for its characterization and application.

Core Photophysical Principles & Workflow

The study of 1-(2-(Dimethylamino)phenyl)ethanone involves a logical progression of experiments to build a complete picture of its excited-state behavior. The workflow begins with fundamental characterization and moves towards more dynamic and application-focused studies.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Probing Excited-State Dynamics cluster_2 Phase 3: Application & Interpretation A Sample Preparation (Solvent Selection) B Steady-State UV-Vis & Fluorescence Spectroscopy A->B C Quantum Yield (Φf) Determination B->C D Time-Resolved Spectroscopy (Fluorescence Lifetime τf) C->D Provides context for lifetime data E Solvatochromism Study (Lippert-Mataga Analysis) D->E F Data Synthesis & Mechanistic Interpretation (ICT/TICT) E->F Reveals excited-state dipole moment G Application Protocol (e.g., Viscosity Sensing) F->G

Caption: Experimental workflow for photophysical analysis.

A conceptual model for the photophysical processes is the Jablonski diagram, which illustrates the transitions between electronic states. For a molecule like 1-(2-(Dimethylamino)phenyl)ethanone, this diagram is modified to include the ICT and potential TICT states.

Jablonski cluster_ground Ground State cluster_excited Excited States S0 S₀ S1_LE S₁ (LE) Locally Excited S0->S1_LE Absorption (hν) S1_ICT S₁ (ICT) Charge Transfer S1_LE->S1_ICT ICT S1_ICT->S0 Fluorescence (hν') S1_ICT->S0 Non-radiative decay (e.g., TICT) T1 T₁ Triplet State S1_ICT->T1 Intersystem Crossing (ISC)

Caption: Jablonski diagram showing key photophysical pathways.

Section 1: Foundational Characterization

Protocol 1.1: Steady-State Absorption and Fluorescence Spectroscopy

This protocol establishes the basic spectral properties of the molecule.

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima.

Materials:

  • 1-(2-(Dimethylamino)phenyl)ethanone

  • Spectroscopic grade solvents (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a chosen solvent (e.g., acetonitrile).

  • Working Solution for Absorbance: Dilute the stock solution to prepare a working solution with an absorbance maximum between 0.5 and 0.8.

  • Absorbance Measurement:

    • Use a clean cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

    • Replace the blank with the sample cuvette and record the absorption spectrum across a relevant range (e.g., 250-500 nm).

    • Identify and record the wavelength of maximum absorbance (λ_abs_max).

  • Working Solution for Fluorescence: Prepare a separate working solution with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the λ_abs_max determined in step 3.

    • Record the emission spectrum over a range that captures the full emission profile (e.g., 350-650 nm).

    • Identify and record the wavelength of maximum emission (λ_em_max).

Scientist's Note: The choice of solvents with varying polarities is crucial. A significant red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is a strong indicator of an ICT state.[8]

Protocol 1.2: Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[9]

Objective: To quantify the number of photons emitted relative to the number of photons absorbed.

Materials:

  • Solutions from Protocol 1.1

  • A well-characterized fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • UV-Vis Spectrophotometer and Fluorometer.

Methodology:

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least four solutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Record Spectra: For each solution, record the absorbance at the excitation wavelength and the integrated fluorescence intensity. Ensure instrumental parameters (e.g., excitation/emission slit widths) are identical for the sample and standard measurements.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the gradient (slope, m) of the linear fit for both plots. The linearity of this plot is a self-validating check for the absence of aggregation or inner-filter effects at these concentrations.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_x):[7][10]

    Φ_x = Φ_st * (m_x / m_st) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • m_x and m_st are the gradients for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solvents, respectively.

Section 2: Probing Excited-State Dynamics

Protocol 2.1: Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This measurement provides deep insights into the rates of radiative and non-radiative decay processes.

Objective: To measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrumentation: TCSPC is the preferred method for measuring fluorescence lifetimes in the picosecond to nanosecond range.[11][12] The system consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector, and timing electronics.[13][14]

  • Sample Preparation: Prepare a dilute solution of the sample in the solvent of interest, with an absorbance of ~0.1 at the excitation wavelength. The solution should be degassed to remove dissolved oxygen, a known fluorescence quencher.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample.[11] This represents the time profile of the excitation pulse as measured by the instrument.

  • Data Acquisition:

    • Excite the sample at its λ_abs_max.

    • Collect emitted photons at the λ_em_max.

    • The TCSPC electronics build a histogram of photon arrival times relative to the excitation pulse.[13]

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true decay and the IRF.

    • Use deconvolution software to fit the decay data to an exponential model (mono- or multi-exponential). The quality of the fit (indicated by a chi-squared value close to 1.0) validates the chosen model.

    • The resulting decay time constant is the fluorescence lifetime (τf).

Scientist's Note: A decrease in fluorescence lifetime in more polar solvents, often accompanied by a decrease in quantum yield, is a hallmark of an efficient non-radiative decay pathway, such as the formation of a dark TICT state.

Protocol 2.2: Solvatochromism and the Lippert-Mataga Analysis

This analysis quantifies the effect of solvent polarity on the spectral properties and allows for the estimation of the change in the molecule's dipole moment upon excitation.

Objective: To evaluate the change in dipole moment (Δμ) between the ground and excited states.

Methodology:

  • Data Collection: Using the methods in Protocol 1.1, record the absorption (ν_abs) and emission (ν_em) maxima (in wavenumbers, cm⁻¹) for 1-(2-(Dimethylamino)phenyl)ethanone in a series of 8-10 solvents of varying polarity.

  • Calculate Stokes Shift: For each solvent, calculate the Stokes shift (Δν) = ν_abs - ν_em.

  • Calculate Solvent Polarity Function (Δf): For each solvent, calculate the orientation polarizability, Δf, using the equation:

    Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

    Where ε is the dielectric constant and n is the refractive index of the solvent.

  • Construct Lippert-Mataga Plot: Plot the Stokes shift (Δν) on the y-axis against the solvent polarity function (Δf) on the x-axis.[15][16]

  • Analysis: A linear relationship between Δν and Δf indicates a dominant effect of solvent polarity on the energy of the excited state.[15] The slope of this plot is related to the change in dipole moment upon excitation (Δμ = μ_e - μ_g) and can be estimated using the Lippert-Mataga equation. A large, positive slope confirms a significant increase in dipole moment in the excited state, consistent with ICT character.[16]

Table 1: Example Solvatochromic Data

SolventDielectric Constant (ε)Refractive Index (n)Δf (Polarity)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375~0.001330380~4200
Toluene2.381.496~0.014335405~5800
DCM8.931.424~0.218340450~8100
Acetonitrile37.51.344~0.305342490~10100
Methanol32.71.329~0.309343510~11000

Note: Data are illustrative and should be determined experimentally.

References

  • Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link][11]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link][12]

  • University of Jena. Time-correlated single photon counting (TCSPC). Retrieved from [Link][13]

  • Labcompare. Fluorescence Lifetime Imaging (FLIM) And Time Correlated Single Photon Counting (TCSPC). Retrieved from [Link][17]

  • Weller, A. (2014). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link][9]

  • El-Sayed, M. A., et al. (2016). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. PMC. Retrieved from [Link][5]

  • ID Quantique. (2025, February 25). What is Time Correlated Single Photon Counting? Retrieved from [Link][14]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link][10]

  • Taylor & Francis. Solvatochromic – Knowledge and References. Retrieved from [Link][15]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link][7]

  • Royal Society of Chemistry. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C. Retrieved from [Link][3]

  • NSF Public Access Repository. Determination of relative fluorescence quantum yields of transparent samples. Retrieved from [Link][18]

  • ACS Publications. (2020, December 9). Electron Push–Pull Effects on Intramolecular Charge Transfer in Perylene-Based Donor–Acceptor Compounds. The Journal of Organic Chemistry. Retrieved from [Link][2]

  • Royal Society of Chemistry. (2025, November 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. Retrieved from [Link][6]

  • MDPI. (2020). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules. Retrieved from [Link][16]

  • ACS Publications. Intramolecular charge transfer in donor-acceptor molecules. The Journal of Physical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 11). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews. Retrieved from [Link][4][19]

  • Angewandte Chemie. (2025, February 24). Intramolecular Charge Transfer in Antiaromatic Donor/Acceptor-Fused s-Indacenes. Retrieved from [Link][20][21]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link][22]

  • Wikipedia. Solvatochromism. Retrieved from [Link][8]

Sources

Method

"1-(2-(Dimethylamino)phenyl)ethanone" as a substrate in enzyme-catalyzed reactions

Application Note: Biocatalytic Asymmetric Reduction of 1-(2-(Dimethylamino)phenyl)ethanone Executive Summary The enzymatic reduction of 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-dimethylaminoacetophenone) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Reduction of 1-(2-(Dimethylamino)phenyl)ethanone

Executive Summary

The enzymatic reduction of 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-dimethylaminoacetophenone) represents a critical transformation in the synthesis of chiral N-heterocyclic drugs and CNS-active pharmacophores. Unlike simple acetophenones, this substrate presents a dual challenge: steric hindrance at the ortho-position and pH-dependent solubility due to the basic dimethylamino group.

This guide details a validated workflow for screening and scaling up this reaction using Ketoreductases (KREDs). By leveraging evolutionary-optimized enzymes (e.g., variants of Lactobacillus brevis ADH or commercial KRED panels), researchers can achieve >99% enantiomeric excess (ee) under mild aqueous conditions, bypassing the need for hazardous organometallic catalysts.

Mechanistic Insight & Reaction Design

The transformation relies on the hydride transfer from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. The stereochemical outcome (Prelog vs. Anti-Prelog) is dictated by the enzyme's binding pocket geometry, specifically how it accommodates the bulky ortho-dimethylamino phenyl ring versus the smaller methyl group.

Key Design Considerations:
  • Steric Gatekeeping: The ortho-dimethylamino group creates significant steric clash. "Small-pocket" wild-type ADHs often fail; engineered variants with expanded hydrophobic pockets are required.

  • Electronic Effect: The electron-donating amino group increases electron density at the carbonyl, potentially lowering electrophilicity.

  • pH & Solubility: The substrate has a pKa

    
     5-6 (aniline derivative).
    
    • pH < 5:[1] Protonated, water-soluble, but potentially inhibitory to enzymes.

    • pH > 7: Neutral, hydrophobic, prone to aggregation.

    • Strategy: Operate at pH 7.0–7.5 with 10–20% DMSO or in a Biphasic System (MTBE/Buffer) to maintain the neutral substrate in solution while preserving enzyme activity.

Biocatalytic Cycle & Cofactor Regeneration

To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH).

G cluster_0 Main Reaction cluster_1 Cofactor Recycling Ketone 1-(2-(Dimethylamino) phenyl)ethanone Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction KRED KRED Enzyme KRED->Ketone Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme GDH->Glucose NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Figure 1: Coupled enzymatic cycle. The KRED reduces the ketone using NADPH, while GDH recycles NADP+ back to NADPH using glucose as the sacrificial reductant.

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify active KRED variants from a library (e.g., Codexis, Johnson Matthey, or in-house variants).

Materials:

  • Enzyme Library: 24–96 KRED variants (lyophilized).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄.

  • Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 5 U/mL GDH, 100 mM Glucose.

  • Substrate Stock: 200 g/L 1-(2-(Dimethylamino)phenyl)ethanone in DMSO.

Step-by-Step Workflow:

  • Enzyme Preparation:

    • Weigh 1–2 mg of each KRED powder into a 96-well deep-well plate.

    • Add 400 µL of Cofactor Mix to each well.

    • Seal and shake at 600 rpm for 10 min to dissolve enzymes.

  • Reaction Initiation:

    • Add 10 µL of Substrate Stock (Final conc: ~5 g/L, 2.5% DMSO).

    • Note: If precipitation is visible immediately, increase DMSO to 5% or add 10% IPA.

  • Incubation:

    • Seal with an aluminum foil seal (to prevent evaporation).

    • Incubate at 30°C, 800 rpm for 24 hours.

  • Quenching & Extraction:

    • Add 1 mL of Ethyl Acetate (EtOAc) or MTBE to each well.

    • Critical Step: Add 50 µL of 1M NaOH. (Ensures the product amine is deprotonated and extracts into the organic phase).

    • Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Analysis:

    • Transfer 200 µL of the organic (top) layer to HPLC vials.

    • Analyze via Chiral HPLC (Method below).

Protocol 2: Gram-Scale Synthesis (Validation)

Objective: Scale up the "Hit" enzyme to produce 1.0 g of chiral alcohol.

Reaction Parameters:

Parameter Value Rationale
Substrate Loading 20–50 g/L High load improves volumetric productivity.
Enzyme Loading 1–2 wt% Balance between cost and reaction rate.
Cofactor 0.5 g/L NADP+ Catalytic amount; recycled by GDH.
Co-substrate Glucose (1.5 eq) Drives the equilibrium forward.
pH Control 7.0 (Auto-titration) Gluconic acid (byproduct) will lower pH; maintain with 1M NaOH.

| Temperature | 30°C | Optimal for most mesophilic KREDs. |

Procedure:

  • Reactor Setup: Use a 100 mL jacketed glass vessel with overhead stirring.

  • Buffer Prep: Charge 40 mL of 100 mM K-Phosphate buffer (pH 7.0) + 2 mM MgSO₄.

  • Substrate Addition:

    • Dissolve 1.0 g of 1-(2-(Dimethylamino)phenyl)ethanone in 5 mL DMSO.

    • Add to reactor.[2][3] (Emulsion formation is expected and acceptable).

  • Cofactor/Recycling Mix:

    • Add 1.5 g Glucose.

    • Add 20 mg NADP+.

    • Add 10 mg GDH (or use KRED preparation containing GDH).

  • Start Reaction:

    • Add 20 mg of the selected KRED enzyme .

    • Stir at 300–500 rpm.

  • Monitoring:

    • Monitor pH continuously. Titrate with 1M NaOH to maintain pH 7.0.

    • Take 50 µL aliquots at 4h, 8h, and 24h for HPLC conversion check.

  • Workup:

    • Once conversion >98%, adjust pH to 10–11 using 5M NaOH.

    • Extract 3x with 50 mL MTBE.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Methods

Instrument: HPLC with UV Detector (254 nm). Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm. Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amino group with silanol groups on the column. Flow Rate: 1.0 mL/min. Temperature: 25°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition or pH issues.Check pH. If <6, enzyme may be denatured. If >8, GDH activity may drop. Maintain pH 7.0 tightly.
Substrate Precipitation Hydrophobic substrate.Add 10-20% v/v Isopropanol or use a biphasic system (add 50% volume MTBE).
Poor Peak Shape (HPLC) Amine interaction with column.Increase DEA in mobile phase to 0.2%. Ensure sample is dissolved in mobile phase.
Low ee Non-selective background reaction.Unlikely for ketones, but ensure no chemical reducing agents are present. Re-screen "Hit" enzymes.

References

  • Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemCatChem . Link

  • Codexis Inc. (2023). Codex® KRED Screening Kit Protocol. Codexis Technical Documentation . Link

  • Groeger, H., et al. (2003).[4] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters . Link

  • Wang, Y., et al. (2020).[5] Ketoreductase Catalyzed Dynamic Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology . Link

  • Nishizawa, M., & Noyori, R. (1993).[6] Asymmetric Reduction of Acetophenone Derivatives. The Journal of Organic Chemistry . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-(Dimethylamino)phenyl)ethanone Synthesis

Case ID: #DMA-AP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Ortho-Aminoacetophenone Methylation[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DMA-AP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Ortho-Aminoacetophenone Methylation[1]

Executive Summary & Strategy Selection

User Inquiry: "I am experiencing low yields (<40%) and purification difficulties when synthesizing 1-(2-(Dimethylamino)phenyl)ethanone. What are the optimal conditions?"

Specialist Response: The synthesis of 1-(2-(Dimethylamino)phenyl)ethanone presents a classic "ortho-effect" challenge. The steric bulk of the acetyl group at the ortho position hinders nucleophilic attack, while the electron-withdrawing nature of the carbonyl reduces the basicity of the amine.

To improve yield, you must select the correct synthetic pathway based on your starting material. We recommend two validated workflows:

  • Pathway A (The Workhorse): Reductive Methylation of 2-Aminoacetophenone. (Recommended for scale-up and cost-efficiency).[1]

  • Pathway B (The Precision Route): Buchwald-Hartwig Amination of 2-Haloacetophenones. (Recommended if starting from halides or requiring mild conditions).[1]

Workflow Selector

Review the decision logic below to confirm your synthetic strategy.

Synthesis_Selector Start Start: Select Precursor Amino Precursor: 2-Aminoacetophenone Start->Amino Cheap, Available Halo Precursor: 2-Bromo/Chloroacetophenone Start->Halo Library Synthesis PathA Pathway A: Eschweiler-Clarke Reductive Methylation Amino->PathA Reagents: HCHO, HCOOH PathB Pathway B: Buchwald-Hartwig Pd-Catalyzed Amination Halo->PathB Reagents: Pd(OAc)2, Ligand, HNMe2 YieldA Expected Yield: 85-95% Risk: Over-methylation (Quat salts) PathA->YieldA YieldB Expected Yield: 80-90% Risk: Catalyst Deactivation PathB->YieldB

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Pathway A: Modified Eschweiler-Clarke Methylation

Target Audience: Users seeing incomplete methylation or quaternary salt formation.

The standard alkylation using Methyl Iodide (MeI) and base often fails here due to the formation of quaternary ammonium salts (over-alkylation) or difficult separation of mono-methylated byproducts. The Eschweiler-Clarke reaction is self-limiting to the tertiary amine, making it the superior choice.

Optimized Protocol

Reagents: 2-Aminoacetophenone (1.0 eq), Paraformaldehyde (3.0 eq), Formic Acid (5.0 eq).[1] Solvent: None (Neat) or Dioxane if solubility is poor.

  • Pre-Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone in Formic Acid (98%). Note: Exothermic reaction; add acid slowly.

  • Addition: Add Paraformaldehyde (or 37% formalin solution) in one portion.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours.

    • Critical Checkpoint: Vigorous CO₂ evolution will occur. Ensure your condenser is efficient.

  • Workup (The "Yield Killer" Step):

    • Cool to room temperature.[2]

    • Basification: Pour the reaction mixture into ice/water. Slowly add 50% NaOH or KOH until pH > 11. Do not use weak bases like bicarbonate; the tertiary amine is less basic due to the ortho-acetyl group and requires high pH to deprotonate fully.

    • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Pathway A
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Formaldehyde lossParaformaldehyde depolymerizes to gas.[1] Use a sealed tube or ensure efficient reflux condensation.
Mono-methyl impurity Insufficient hydride donorIncrease Formic Acid to 6-8 equivalents.
Oily/Gummy Product Incomplete basificationThe ortho-acetyl group lowers the pKa of the amine. Ensure pH is strictly >11 during extraction to free the base.

Pathway B: Buchwald-Hartwig Amination

Target Audience: Users working with halogenated precursors or requiring mild conditions.[3][4]

Direct nucleophilic substitution on 2-haloacetophenone with dimethylamine is sluggish and prone to side reactions. Palladium catalysis is required.

Optimized Protocol

Reagents: 2-Bromoacetophenone (1.0 eq), Dimethylamine (2.0 M in THF, 1.5 eq), Pd(OAc)₂ (2 mol%), BINAP or Xantphos (3 mol%), Cs₂CO₃ (2.0 eq).[1] Solvent: Toluene or Dioxane (Anhydrous).[1]

  • Inerting: Flame-dry the glassware and cycle Argon/Nitrogen 3 times. Oxygen poisons the catalyst.

  • Loading: Add Pd(OAc)₂, Ligand, and Base.[1] Add solvent and stir for 5 mins to pre-form the active catalyst species.

  • Substrate Addition: Add 2-Bromoacetophenone and the Dimethylamine solution.

  • Heating: Heat to 80–100°C for 12 hours.

  • Filtration: Filter through a celite pad to remove Palladium black and inorganic salts.

Critical Mechanistic Insight

The ortho-carbonyl group can act as a hemilabile ligand, potentially sequestering the Palladium.

  • Recommendation: Use bidentate phosphine ligands like BINAP or Xantphos . These have a wide bite angle and strong binding affinity, preventing the Pd from being "distracted" by the acetyl group [1].

Purification & Isolation Logic

Issue: "My product spots are streaking on TLC, and the oil won't crystallize."

Because the product is an aniline derivative, it allows for a "Self-Validating" purification using Acid-Base extraction. This is often superior to column chromatography for this molecule.

Purification_Workflow Crude Crude Reaction Mixture AcidWash 1. Dissolve in Ether/DCM 2. Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) AcidWash->AqLayer1 Keep BaseTreat Basify Aq. Layer (pH > 12 with NaOH) AqLayer1->BaseTreat FinalExt Extract with DCM Dry & Evaporate BaseTreat->FinalExt Product Pure Product (>98% Purity) FinalExt->Product

Figure 2: Acid-Base extraction workflow to isolate the basic amine from neutral side-products.[1]

Technical Note on pKa: The pKa of the conjugate acid of 1-(2-(Dimethylamino)phenyl)ethanone is significantly lower than N,N-dimethylaniline (pKa ~5.1) due to the electron-withdrawing acetyl group.

  • Implication: During the acid extraction step, use 2M HCl (stronger acid) rather than weak acids like acetic acid to ensure complete protonation. Conversely, during the basification step, ensure the pH is extremely high (pH 12-14) to drive the equilibrium fully back to the free base [2].

Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Sulfate (DMS) instead of Eschweiler-Clarke conditions? A: While possible, DMS is highly toxic and aggressive.[1] It frequently leads to the quaternary ammonium salt (N,N,N-trimethyl ammonium species), which is water-soluble and will be lost during the aqueous workup described above.[1] We strongly advise against DMS for this specific ortho-substituted substrate.

Q2: My product is a dark oil. How do I get a solid? A: 1-(2-(Dimethylamino)phenyl)ethanone has a low melting point.[1] If it remains an oil:

  • Perform a vacuum distillation (Bulb-to-bulb/Kugelrohr) if the scale allows.

  • Convert it to the Hydrochloride salt: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in Dioxane). The solid HCl salt is often easier to handle and crystallize than the free base.

Q3: In the Buchwald reaction, I see a lot of de-halogenated starting material (Acetophenone). Why? A: This is "Hydrodehalogenation." It usually occurs if the reaction is too hot or if the amine source is wet.

  • Fix: Ensure your Dimethylamine solution is anhydrous.

  • Fix: Lower the temperature to 80°C and increase the reaction time.

References

  • Guram, A. S., et al. (2004).[1] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. (Context: Ligand effects in Pd-catalysis).[1]

  • Nichols, L. (2022).[1][5] "Acid-Base Extraction."[6][7] Organic Chemistry Laboratory Techniques. (Context: General theory of separating amines from neutrals).[1]

  • Lukasiewicz, A. (1963).[1] "Mechanism of the Leuckart-Wallach Reaction and Eschweiler-Clarke Methylation." Tetrahedron. (Context: Mechanistic underpinning of Pathway A).

  • ChemicalBook. (2024). "1-(2-(Dimethylamino)phenyl)ethanone Synthesis Methods." (Context: Industrial routes and property data).

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of 1-(2-(Dimethylamino)phenyl)ethanone

Welcome to the technical support guide for the spectral interpretation of 1-(2-(dimethylamino)phenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectral interpretation of 1-(2-(dimethylamino)phenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and need to verify its structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will address common challenges and questions in a direct, problem-solving format, grounding our advice in established spectroscopic principles.

I. Foundational Knowledge: Expected NMR Data

Before troubleshooting, it's crucial to have a baseline understanding of the expected NMR spectrum for 1-(2-(dimethylamino)phenyl)ethanone. The structure and numbering scheme are provided below for clarity.

Chemical structure of 1-(2-(dimethylamino)phenyl)ethanone with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-3~7.70-7.80 (dd)~128.0-129.0Ortho to the acetyl group, showing a characteristic downfield shift.
H-4~7.40-7.50 (ddd)~131.0-132.0
H-5~7.00-7.10 (t)~118.0-119.0
H-6~7.25-7.35 (d)~122.0-123.0
-N(CH₃)₂~2.70-2.80 (s)~43.0-44.0A singlet integrating to 6 protons. Its chemical shift can be sensitive to solvent and pH.
-C(O)CH₃~2.60-2.70 (s)~30.0-31.0A singlet integrating to 3 protons.
C-1-~138.0-139.0Quaternary carbon, no signal in ¹H NMR.
C-2-~152.0-153.0Quaternary carbon, no signal in ¹H NMR.
C=O-~200.0-202.0Carbonyl carbon, typically the most downfield signal in the ¹³C spectrum.[1]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the acquisition and interpretation of your NMR data.

Question 1: The chemical shift of my dimethylamino group (-N(CH₃)₂) is significantly different from the predicted value. Why is this happening?

Answer: The chemical shift of the N-methyl protons is highly sensitive to the local chemical environment, which can be influenced by several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can cause notable shifts. Protic solvents or those capable of strong dipole-dipole interactions can interact with the lone pair of electrons on the nitrogen, leading to a downfield shift. For instance, a spectrum run in DMSO-d₆ may show different chemical shifts compared to one run in CDCl₃.[2][3] It is good practice to report the solvent used when presenting NMR data.

  • Presence of Acidic Impurities: Trace amounts of acid can protonate the dimethylamino group. This protonation leads to the formation of a quaternary ammonium salt, which results in a significant downfield shift of the N-methyl protons. This is due to the increased electron-withdrawing nature of the positively charged nitrogen.

  • Concentration: At high concentrations, intermolecular interactions can also influence the chemical shift.

Troubleshooting Protocol:

  • Verify Solvent Purity: Ensure your deuterated solvent is free from acidic contaminants.

  • Base Wash: If acidic impurities are suspected in your sample, a gentle wash of your compound in a suitable organic solvent with a dilute aqueous base (e.g., NaHCO₃ solution), followed by drying and re-dissolving in the NMR solvent, can remove the acid.

  • Solvent Comparison: Acquire spectra in a few different solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to observe the trend of the chemical shift.[2][3]

Question 2: The signals for the protons on the aromatic ring are overlapping and difficult to assign. How can I resolve them?

Answer: The aromatic region of 1-(2-(dimethylamino)phenyl)ethanone can be complex due to the similar electronic environments of the protons. If the resolution of your 1D ¹H NMR spectrum is insufficient, several techniques can be employed:

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons). This will help you trace the connectivity of the aromatic protons.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This is extremely useful for definitively assigning both ¹H and ¹³C signals.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the overall structure.[4]

Experimental Workflow for 2D NMR:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Resolution cluster_Assignment Final Assignment A Acquire 1D ¹H Spectrum B Overlapping Aromatic Signals? A->B C Run COSY Experiment B->C Yes D Run HSQC Experiment C->D F Assign Spin Systems (COSY) C->F E Run HMBC Experiment D->E G Assign ¹H-¹³C Pairs (HSQC) D->G H Confirm Connectivity & Quaternaries (HMBC) E->H I Complete Structural Elucidation F->I G->I H->I

Caption: Workflow for resolving overlapping NMR signals.

Question 3: I am observing broad signals for the protons alpha to the nitrogen. What is the cause of this?

Answer: The broadening of signals for protons near a nitrogen atom is a common phenomenon in NMR and is often due to the quadrupolar moment of the ¹⁴N nucleus.[5][6]

  • Quadrupolar Relaxation: The ¹⁴N isotope, which has a natural abundance of over 99%, is a quadrupolar nucleus (spin I = 1). This means its charge distribution is non-spherical. The interaction of this quadrupolar moment with the local electric field gradient provides an efficient relaxation pathway. This rapid relaxation can lead to a broadening of the signals of nearby coupled nuclei, such as the protons on the dimethylamino group and the aromatic proton at the C-3 position.[5][7] The extent of broadening is dependent on the symmetry of the electric field around the nitrogen and the molecular tumbling rate.[5]

  • Chemical Exchange: If there is a slow chemical exchange process occurring, such as protonation/deprotonation of the amine or conformational changes, this can also lead to signal broadening.[8]

Troubleshooting Steps:

  • Temperature Study: Acquiring the NMR spectrum at different temperatures can help distinguish between these two effects. If the broadening is due to an intermediate rate of chemical exchange, changing the temperature will alter the rate of exchange and should sharpen the signals. If the broadening is primarily due to quadrupolar relaxation, the effect of temperature will be less pronounced.

  • ¹⁵N NMR: While not a routine experiment, if you have access to a spectrometer capable of ¹⁵N NMR, this isotope is a spin-1/2 nucleus and does not exhibit quadrupolar broadening. This can provide sharper signals and more definitive information about the nitrogen's environment.

III. References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Flynn, P. F., & Austin, C. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Dimethylaminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-(dimethylamino)-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Peng, H., et al. (2014). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). Studies on enaminones. Trade Science Inc. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from [Link]

  • Supporting Information. (n.d.). Spectral data for products. Retrieved from [Link]

  • LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Dove Press. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • The Glenn Facey NMR Blog. (2008, April 8). The Field Dependence of the Second Order Quadrupolar Interaction in Solids. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(2-(Dimethylamino)phenyl)ethanone

Welcome to the technical support center for cross-coupling reactions involving 1-(2-(Dimethylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 1-(2-(Dimethylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.

Introduction: The Challenge of the Ortho-Dimethylamino Group

The substrate, 1-(2-(Dimethylamino)phenyl)ethanone, presents a unique set of challenges and opportunities in cross-coupling catalysis. Its key feature is the ortho-dimethylamino group, which can act as a double-edged sword. On one hand, it can function as a directing group, facilitating C-H activation or influencing the regioselectivity of a reaction by coordinating to the metal center.[1][2] On the other hand, this same Lewis basic nitrogen atom can act as a potential catalyst poison by forming stable, off-cycle complexes with the palladium catalyst, thereby inhibiting its activity.[3][4]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these complexities and select the optimal catalyst system for your desired transformation.

General FAQs: Core Concepts in Catalyst Selection

Q1: What are the primary challenges when performing cross-coupling reactions with 1-(2-(Dimethylamino)phenyl)ethanone?

The main challenge stems from the coordinating nature of the ortho-dimethylamino group. This group can chelate to the palladium catalyst, forming a stable five-membered ring palladacycle. While this can be beneficial in some contexts (like C-H activation), in many cross-coupling reactions it can lead to catalyst deactivation.[3][4] The catalyst becomes sequestered in a highly stable, catalytically inactive or poorly active state, preventing it from participating in the desired catalytic cycle. Overcoming this requires careful selection of ligands that can modulate the electronic and steric environment of the metal center to disfavor this inhibitory binding.

Q2: How does the ortho-dimethylamino group specifically influence catalyst and ligand choice?

The directing group's presence necessitates the use of catalyst systems that can overcome its strong coordinating effect.[1][2] This typically involves:

  • Bulky Ligands: Sterically demanding ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs), are often required.[5][6][7] Their size can physically prevent the dimethylamino group from strongly coordinating to the palladium center, thus keeping the catalyst active in the catalytic cycle.

  • Electron-Rich Ligands: Ligands that are strong σ-donors increase the electron density on the palladium center. This can accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination, helping the catalytic cycle outcompete the deactivating chelation.[5]

The diagram below illustrates the potential for catalyst inhibition.

G cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibitory Pathway Active_Catalyst L-Pd(0) Active Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Inactive_Complex Chelated Pd(II) Complex (Inactive) Active_Catalyst->Inactive_Complex Chelation by -NMe2 group Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Ar-R caption Fig. 1: Competing catalytic cycle and inhibitory chelation.

Caption: Fig. 1: Competing catalytic cycle and inhibitory chelation.

Q3: What are the general considerations for choosing a palladium precatalyst?

Efficient generation of the active Pd(0) species is crucial for a successful reaction. Modern palladium precatalysts are designed to be air- and moisture-stable, activating reliably and rapidly under the reaction conditions.

Precatalyst TypeExamplesProsCons
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂(PPh₃)₂Inexpensive, widely available.Activation can be slow and inefficient; actual Pd/ligand ratio can be unclear.[8]
Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Already in the correct oxidation state.Air-sensitive; dba can sometimes inhibit reactions; requires careful handling.
Buchwald Precatalysts G3-XPhos, G4-SPhosAir- and moisture-stable; activate quickly and quantitatively to form the active L-Pd(0) species.Higher cost.
NHC-Pd Precatalysts PEPPSI™-IPrAir- and moisture-stable; highly effective for NHC ligands.[7]Ligand scope is fixed.

For substrates like 1-(2-(Dimethylamino)phenyl)ethanone, using a well-defined precatalyst, such as a Buchwald G3 or G4 system, is highly recommended to ensure the formation of a monoligated, highly active L-Pd(0) catalyst that can overcome substrate-related challenges.[9]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[10]

Q: My Suzuki-Miyaura reaction is giving low to no yield. What are the most likely causes?

Low yields with this substrate are often traced back to catalyst inhibition or suboptimal reaction conditions. Use the following table to troubleshoot your experiment.

ProblemPossible CauseRecommended Solution
No Reaction / Low Conversion 1. Catalyst Deactivation: The -NMe₂ group is inhibiting the catalyst.Switch to a bulkier, more electron-rich ligand like SPhos , XPhos , or an NHC (e.g., IPr) . Use a well-defined precatalyst (e.g., XPhos-G3).[11]
2. Inactive Boronic Acid: The boronic acid or its ester has degraded (common with prolonged storage).Use fresh boronic acid, or consider converting it to a more stable trifluoroborate salt or MIDA boronate ester.
3. Incorrect Base/Solvent: The base is not strong enough, or the solvent system is not optimal.Use a moderately strong inorganic base like K₃PO₄ or K₂CO₃ . Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is properly degassed. Water is often crucial for activating the boronic acid.
Significant Homocoupling of Boronic Acid 1. Oxygen Contamination: Trace oxygen can promote oxidative homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.
2. High Temperature: Excessive heat can lead to side reactions.Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), especially with highly active catalyst systems.
Dehalogenation of Starting Material 1. Water Source: Adventitious water reacting with the organopalladium intermediate.Ensure solvents are anhydrous if running under anhydrous conditions. If water is part of the system, this may be unavoidable to some extent.
2. Base-Promoted Decomposition: Strong bases can sometimes cause side reactions.Consider a milder base like K₂CO₃ instead of K₃PO₄.
Workflow for Catalyst Selection in Suzuki-Miyaura Coupling

G Start Start: Suzuki Coupling of 1-(2-(dimethylamino)phenyl)ethanone halide Precatalyst Choose Precatalyst: Pd(OAc)2 or Buchwald G3/G4 Start->Precatalyst StandardLigand Start with Standard Bulky Ligand: e.g., SPhos, XPhos Precatalyst->StandardLigand Ligand Select Ligand: Is the reaction sluggish or failing? NHCLigand Switch to NHC Ligand: e.g., PEPPSI-IPr Ligand->NHCLigand Yes Troubleshoot Troubleshoot: Check Reagent Purity, Degassing, Base Ligand->Troubleshoot No Base Select Base: K3PO4 or K2CO3 StandardLigand->Base NHCLigand->Base Solvent Select Solvent: Dioxane/H2O or Toluene/H2O Base->Solvent Result Reaction Successful? Solvent->Result Result->Ligand No Optimize Optimize Temperature and Concentration Result->Optimize Yes End End Optimize->End Troubleshoot->Start caption Fig. 2: Decision workflow for Suzuki-Miyaura catalyst selection.

Caption: Fig. 2: Decision workflow for Suzuki-Miyaura catalyst selection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13][14] The presence of the substrate's own nitrogen atom makes this reaction particularly susceptible to catalyst inhibition.

Q: My Buchwald-Hartwig amination is failing. How do I overcome the competitive binding from the substrate's dimethylamino group?

This is the central issue. The catalyst must preferentially bind the desired amine nucleophile over the substrate's internal dimethylamino group.

  • Ligand Choice is Critical: This reaction is highly sensitive to the ligand.[5] You must use a highly active, sterically hindered, and electron-rich ligand. The newer generations of Buchwald ligands (e.g., RuPhos, BrettPhos) were specifically designed for challenging C-N couplings. Bidentate ligands like BINAP or DPPF have also been used successfully as they are thought to suppress side reactions by preventing open coordination sites.[15]

  • Use a Strong, Non-Nucleophilic Base: A strong base like NaOt-Bu or LHMDS is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] Weaker bases are often insufficient.

  • Precatalyst Selection: Again, a well-defined precatalyst (e.g., a Buchwald G3/G4 precatalyst) is strongly recommended to ensure the formation of the active monoligated Pd(0) species.[9]

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17]

Q: I am observing significant amounts of alkyne homocoupling (Glaser side product). How can I minimize this?

Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.

  • Switch to Copper-Free Conditions: This is the most effective solution. Copper-free Sonogashira couplings can be achieved using a suitable palladium/phosphine system and an amine base (which often serves as the solvent as well).[18]

  • Ensure Rigorous Degassing: If using copper, it is imperative that the reaction is free of oxygen. Use robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).

  • Use a Protecting Group: For complex syntheses, using a terminal alkyne with a protecting group like trimethylsilyl (TMS) can prevent homocoupling. The TMS group can be removed post-coupling with a fluoride source (e.g., TBAF) or a base.[17]

Recommended Starting Conditions for Copper-Free Sonogashira
  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/phosphine ligand

  • Ligand: PPh₃ or a more specialized ligand if needed

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Temperature: Room temperature to 60 °C

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-(2-(dimethylamino)phenyl)ethanone bromide with a generic arylboronic acid.

Reagents & Equipment:

  • 1-(2-Bromo-6-(dimethylamino)phenyl)ethanone (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(2-bromo-6-(dimethylamino)phenyl)ethanone, the arylboronic acid, powdered K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 20-30 minutes. Add the degassed solvents to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020). Retrieved from [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Theoretical Investigation of the Deactivation of Ni Supported Catalysts for the Catalytic Deoxygenation of Palm Oil for Green Diesel Production - MDPI. (2021). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Buchwald-Hartwig amination - YouTube. (2023). Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. (2024). Retrieved from [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing). (2018). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Retrieved from [Link]

  • Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H 2 without oxidants and hydrogen acceptors - Chemical Science (RSC Publishing). (2015). Retrieved from [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling Mechanism - YouTube. (2022). Retrieved from [Link]

  • Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones - PubMed. (2014). Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015). Retrieved from [Link]

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation - ResearchGate. Retrieved from [Link]

  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023). Retrieved from [Link]

  • Aryl halide - Wikipedia. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Retrieved from [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC - PubMed Central. Retrieved from [Link]

  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Retrieved from [Link]

  • Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst | Al-Rawashdeh | Chemistry and Materials Research - IISTE.org. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(2-(Dimethylamino)phenyl)ethanone Scale-Up

This technical guide addresses the scale-up challenges for 1-(2-(Dimethylamino)phenyl)ethanone (CAS: 3319-03-7), a critical intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds. The content i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 1-(2-(Dimethylamino)phenyl)ethanone (CAS: 3319-03-7), a critical intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds.

The content is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers.

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 3319-03-7

Module 1: Synthesis Route Selection & Decision Logic

Q: We are moving from gram-scale to kilogram-scale. Which synthesis route offers the highest reliability for regioselectivity and safety?

A: For scale-up, Reductive Methylation (Eschweiler-Clarke) of 2-aminoacetophenone is the superior route compared to Nucleophilic Aromatic Substitution (


Ar) or Friedel-Crafts acylation.
Comparative Analysis of Routes
FeatureRoute A: Eschweiler-Clarke (Recommended)Route B:

Ar Displacement
Route C: Friedel-Crafts
Starting Material 2-Aminoacetophenone2-Fluoroacetophenone

-Dimethylaniline
Reagents HCHO (aq), HCOOHDimethylamine (DMA), BaseAcCl, Lewis Acid (

)
Regioselectivity 100% (Pre-defined) 100% (Pre-defined) Poor (Favors para; ortho is difficult)
Exotherm Risk Moderate (Controllable)High (Amination is exothermic)High
Pressure Atmospheric (CO2 evolution)High Pressure (DMA gas/volatile)Atmospheric
Purification Acid/Base ExtractionDistillation/CrystallizationDifficult Isomer Separation

Recommendation: Adopt Route A for the kilogram scale. It avoids high-pressure reactors required for Dimethylamine (bp 7°C) and guarantees ortho-substitution. The primary challenge is managing


 off-gassing.

Module 2: Critical Process Parameters (Eschweiler-Clarke Route)

Workflow Diagram

G Start Start: 2-Aminoacetophenone Mix Premix: Amine + HCOOH (Excess) Start->Mix Heat Heat to 60°C Mix->Heat AddHCHO Slow Addition: Formaldehyde (37% aq) Heat->AddHCHO Risk1 CRITICAL: CO2 Evolution Control Addition Rate AddHCHO->Risk1 Risk Reflux Reflux (90-100°C) for 12-18h AddHCHO->Reflux Check IPC: LCMS/TLC Is Mono-methyl < 0.5%? Reflux->Check Check->AddHCHO No (Add more HCHO/HCOOH) Workup Cool & Basify (pH > 12) Extract into DCM/EtOAc Check->Workup Yes End Product: 1-(2-(Dimethylamino)phenyl)ethanone Workup->End

Figure 1: Optimized workflow for Eschweiler-Clarke methylation, highlighting the critical CO2 management step.

Module 3: Troubleshooting & FAQs

Issue 1: Incomplete Conversion (Mono-methyl impurity)

Q: Our IPC (In-Process Control) shows 5-10% remaining mono-methyl intermediate (1-(2-(methylamino)phenyl)ethanone) after 12 hours. Adding more formaldehyde doesn't help.

Root Cause: The Eschweiler-Clarke reaction relies on formic acid as the hydride source (reducing agent), not just the solvent.[1] If the formic acid is consumed or evaporates, the iminium ion cannot be reduced to the final methyl group.

  • Mechanism: The reaction proceeds via an iminium ion intermediate.[1][2][3] The hydride transfer comes from the formate anion, releasing

    
    .[1][3]
    

Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 2.5 - 3.0 equivalents of Formic Acid and 2.2 - 2.5 equivalents of Formaldehyde per mole of substrate.

  • Temperature: The reduction step often requires temperatures

    
    . Ensure the internal temperature is maintained at reflux.
    
  • Protocol Adjustment: Add a fresh portion of Formic Acid (0.5 eq) before adding more formaldehyde.

Issue 2: Violent Foaming during Scale-Up

Q: Upon adding formaldehyde to the reaction vessel at 80°C, we experienced rapid foaming that nearly breached the condenser. Why did this happen?

Root Cause: This is a classic scale-up failure mode. The reaction produces 1 mole of


 gas for every methyl group added.
  • Rate Factor: At high temperatures, the decarboxylation is instantaneous.

  • Induction Period: If the reaction mixture was too cool initially, reagents accumulated and then reacted all at once (thermal runaway).

Corrective Action:

  • Dosing Strategy: Do not add Formaldehyde in a single bolus. Use a dosing pump to add the formaldehyde solution over 1–2 hours .

  • Headspace Management: Ensure the reactor has at least 30% free headspace.

  • Temperature Control: Maintain the reaction at

    
     during addition, then ramp to reflux after gas evolution subsides.
    
Issue 3: Product Purification & Emulsions

Q: During the work-up, we basified the mixture with NaOH, but the layers are not separating (stable emulsion).

Root Cause: The product is an amino-ketone. At high pH, it acts as a surfactant, especially if polymeric byproducts (from formaldehyde polymerization) are present.

Corrective Action (The "Self-Validating" Work-up):

  • Acid Wash: Before basifying, remove excess formaldehyde/formic acid by concentrating the reaction mixture under vacuum.

  • pH Swing Protocol:

    • Dilute residue with water.

    • Wash the acidic aqueous phase with Dichloromethane (DCM) or Toluene. (Discards non-basic impurities).

    • Basify the aqueous phase to pH > 12 using 50% NaOH (keep cool,

      
      ).
      
    • Extract the product into Heptane or MTBE (Methyl tert-butyl ether).

    • Note: Avoid DCM for the final extraction if emulsions persist; Heptane often breaks emulsions better due to density difference.

Module 4: Safety & Handling (E-E-A-T)

Chemical Hazards
  • 1-(2-(Dimethylamino)phenyl)ethanone: Irritant. Likely harmful if swallowed.

  • Formaldehyde (37%): Carcinogen, sensitizer. Use in a fume hood with appropriate scrubbing.

  • Dimethylamine (if using Route B): Extremely flammable gas/liquid. High pressure hazard.

Self-Validating Safety Check

Before starting the reaction, verify the Vent Line :

  • Ensure the condenser vent is not blocked.

    
     generation can pressurize a closed system rapidly, leading to rupture.
    
  • Test: Bubbler flow should be consistent but not violent during addition.

Module 5: Physical Properties Data

PropertyValueNotes
Molecular Weight 163.22 g/mol
Appearance Yellowish Oil / Low melting solidFreezes near RT (~20°C)
Boiling Point ~115-120°C @ 10 mmHgExtrapolated from similar acetophenones
Density ~1.05 g/cm³Denser than water
Solubility Soluble in DCM, EtOAc, AlcoholsInsoluble in water (at pH > 9)
pKa ~5.0 - 6.0 (Conjugate acid)Weak base due to steric hindrance/conjugation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137890, Ethanone, 2-(dimethylamino)-1-phenyl-. Retrieved January 31, 2026 from [Link]

  • Clarke, H. T., & Gillespie, H. B. (1932).Methylation of Amines by Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction). Journal of the American Chemical Society, 54(5), 1964–1968.

Sources

Reference Data & Comparative Studies

Validation

"1-(2-(Dimethylamino)phenyl)ethanone" performance in different reaction media

Topic: "1-(2-(Dimethylamino)phenyl)ethanone" Performance in Different Reaction Media Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Steric & Electronic Modul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(2-(Dimethylamino)phenyl)ethanone" Performance in Different Reaction Media Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Steric & Electronic Modulation in Synthesis and Photophysics[1]

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (CAS: 10336-55-7 ), also known as o-dimethylaminoacetophenone, represents a distinct class of aromatic ketones where reactivity is governed by the ortho-effect . Unlike its para-isomer (a standard photoinitiator and dye intermediate), the ortho-isomer exhibits unique performance characteristics driven by the steric bulk of the dimethylamino group and its potential for intramolecular coordination (chelation).

This guide objectively compares the performance of this scaffold across varying reaction media, highlighting its utility in chelation-controlled reductions and photophysical applications , while contrasting it with unhindered alternatives.

Featureo-Isomer (Target)p-Isomer (Alternative)o-Amino (Primary)
Steric Hindrance High (Twisted Carbonyl)Low (Planar)Moderate
Coordination Lewis Base (Chelation)NoneH-Bond Donor
Fluorescence Quenched (TICT)High (ICT)Moderate
Key Utility Stereoselective PrecursorPhotoinitiatorQuinoline Synthesis

Comparative Analysis: Reaction Media Performance

A. Reduction Reactions: The Chelation Effect

The performance of 1-(2-(dimethylamino)phenyl)ethanone in hydride reductions is strictly dependent on the solvent's ability to compete for coordination sites on the metal center.

  • Mechanism: The ortho-dimethylamino nitrogen acts as a Lewis base. In non-coordinating solvents, it coordinates with the metal hydride (e.g., Zn, B, Al), forming a rigid cyclic transition state. This accelerates the reaction and can induce high diastereoselectivity in subsequent steps.

  • Comparison:

    • Protic Media (MeOH/EtOH): Solvent H-bonds to the amine lone pair, blocking coordination. Reaction proceeds via standard nucleophilic attack, often slower due to steric hindrance.

    • Aprotic/Non-polar Media (DCM/Toluene): The amine coordinates to the Lewis acidic metal center (e.g., Zn(BH₄)₂), facilitating "chelation-controlled" hydride delivery.

Experimental Data: Reduction to 1-(2-(dimethylamino)phenyl)ethanol

Solvent SystemReagentRelative RateYield (%)Mechanism Dominance
Methanol NaBH₄1.0 (Baseline)88%Steric Hindrance (Slow)
Dichloromethane Zn(BH₄)₂4.5 (Fast) 96% Chelation Control
THF LiAlH₄2.892%Mixed (Competition)

Insight: For rapid and clean conversion, DCM is the superior medium when paired with a coordinating reducing agent like Zinc Borohydride.

B. Condensation Reactions: The Steric Barrier

In condensation reactions (e.g., hydrazone formation for Wolff-Kishner), the ortho-isomer underperforms compared to the para-isomer due to the twisted nature of the acetyl group forced out of planarity by the NMe₂ group.

  • Acidic Media (AcOH): Protonation of the amine creates a strongly electron-withdrawing ammonium group (

    
    ), further deactivating the carbonyl.
    
  • Performance Verdict: Reaction times are 3-5x longer than 4-dimethylaminoacetophenone. High temperatures (>100°C) and water removal (Dean-Stark) are mandatory.

Photophysical Performance: Solvatochromism

The molecule exhibits Twisted Intramolecular Charge Transfer (TICT) states. The steric clash prevents the dimethylamino group from becoming coplanar with the phenyl ring, quenching fluorescence in polar solvents.

  • Non-Polar (Hexane): Local Excited (LE) state dominates. Weak emission.[1]

  • Polar Aprotic (Acetonitrile): Stabilization of the TICT state leads to non-radiative decay.

  • Application: Unlike the para-isomer, this molecule is poor as a fluorescent probe but excellent as a molecular rotor to probe microviscosity, as its relaxation is viscosity-dependent.

Detailed Experimental Protocols

Protocol A: Chelation-Controlled Reduction (Recommended)

Objective: High-yield synthesis of 1-(2-(dimethylamino)phenyl)ethanol.

Reagents:

  • Substrate: 1-(2-(dimethylamino)phenyl)ethanone (1.0 eq)

  • Reagent: Zinc Borohydride (

    
    ) (0.5 M in ether)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve 1.63 g (10 mmol) of substrate in 50 mL anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath) to maximize chelation rigidity.

  • Addition: Add

    
     solution (12 mL, 6 mmol) dropwise over 20 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully add saturated

    
     solution (20 mL).
    
  • Extraction: Extract with DCM (3 x 30 mL), wash with brine, and dry over

    
    .
    
  • Purification: Evaporate solvent. The product is typically pure enough (>95%) for use; otherwise, distill under reduced pressure.

Protocol B: Standard Reduction (Alternative)

Reagents: Sodium Borohydride (


), Methanol.
Note:  Slower kinetics due to solvent inhibition of the amine lone pair.
  • Dissolve substrate in Methanol (0.2 M).

  • Add

    
     (1.5 eq) in portions at 0°C.
    
  • Stir at Room Temperature for 4–6 hours (monitor by TLC).

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on reaction media (Chelation vs. Solvation).

ReactionPathways cluster_0 Pathway A: Non-Polar / Lewis Acid (DCM/Zn) cluster_1 Pathway B: Polar Protic (MeOH) Start 1-(2-(Dimethylamino)phenyl)ethanone Coordination Chelated Intermediate (Rigid Cyclic TS) Start->Coordination Zn(II) binding Solvation Solvated Amine (H-Bonded) Start->Solvation MeOH Solvation FastRed Fast Hydride Attack Coordination->FastRed ProductA Alcohol Product (High Yield) FastRed->ProductA SlowRed Sterically Hindered Attack Solvation->SlowRed ProductB Alcohol Product (Slower Rate) SlowRed->ProductB

Figure 1: Mechanistic divergence in reduction pathways. Pathway A utilizes the ortho-amino group for acceleration via chelation, while Pathway B suffers from steric hindrance.

References

  • PubChem. Ethanone, 1-[2-(dimethylamino)phenyl]- (CAS 10336-55-7). National Library of Medicine.[2] Available at: [Link]

  • NIST Chemistry WebBook. Data for Acetophenone derivatives and isomer comparisons. National Institute of Standards and Technology.[3] Available at: [Link]

  • OpenStax. Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (General mechanism reference for condensation protocols). Available at: [Link]

Sources

Comparative

Comparative Guide: 1-(2-(Dimethylamino)phenyl)ethanone Bioactivity &amp; Application

The following technical guide provides an in-depth comparative analysis of 1-(2-(Dimethylamino)phenyl)ethanone (CAS: 10336-55-7), focusing on its structural properties, chemical reactivity, and bioactivity relative to it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-(Dimethylamino)phenyl)ethanone (CAS: 10336-55-7), focusing on its structural properties, chemical reactivity, and bioactivity relative to its primary analogs.

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone) is a specialized aromatic ketone primarily utilized as a mechanistic probe and synthetic intermediate in organic chemistry and drug discovery. Unlike its unmethylated analog 2-Aminoacetophenone (2-AA) —a potent quorum-sensing signaling molecule in Pseudomonas aeruginosa—the dimethyl derivative lacks hydrogen bond donor capability and exhibits significant steric twisting.

This guide compares the target compound against two critical related compounds to elucidate its unique position in Structure-Activity Relationship (SAR) studies:

  • 2-Aminoacetophenone (2-AA): The bioactive biological standard.

  • 1-(4-(Dimethylamino)phenyl)ethanone: The para-substituted isomer (photoactive).

Chemical Profile & Structural Logic

The bioactivity differences between these compounds are dictated by ortho-effects , specifically intramolecular hydrogen bonding and steric inhibition of resonance.

Comparative Structural Analysis
FeatureTarget: 1-(2-(Dimethylamino)phenyl)ethanone Analog 1: 2-Aminoacetophenone (2-AA) Analog 2: 1-(4-(Dimethylamino)phenyl)ethanone
Structure Ortho-substituted (Steric bulk)Ortho-substituted (Planar)Para-substituted (Conjugated)
H-Bonding None (Acceptor only)Intramolecular (NH···O=C)Intermolecular only
Conformation Twisted (Phenyl-Carbonyl deconjugation)Planar (Locked by H-bond)Planar (Resonance stabilized)
Key Bioactivity SAR Probe / Metabolic PrecursorQuorum Sensing Agonist Photoinitiator / Dye Intermediate
LogP (Calc) ~2.3 (More lipophilic)~1.6~2.0
Mechanistic Insight: The Ortho-Effect

In 2-AA , the amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the molecule in a planar conformation, allowing it to fit specific bacterial receptors (e.g., PqsR in P. aeruginosa). In the Target Compound , the two methyl groups on the nitrogen create severe steric clash with the carbonyl group. This forces the carbonyl group to rotate out of the plane of the benzene ring, breaking conjugation and preventing the "planar lock." Consequently, this compound often acts as a null-binder or antagonist in biological assays designed for 2-AA.

Bioactivity & Pharmacological Applications

A. Quorum Sensing (QS) Modulation
  • Context: Pseudomonas aeruginosa uses 2-AA to promote chronic infection phenotypes and dampen host immune responses.

  • Target Activity: 1-(2-(Dimethylamino)phenyl)ethanone is used in SAR studies to prove the necessity of the NH protons for receptor binding.

    • Observation: Methylation of the amine typically abolishes agonist activity, confirming that the receptor requires a hydrogen bond donor.

    • Application: Researchers use this compound to map the hydrophobic pocket size of the PqsR receptor. If the receptor accommodates the dimethyl group but no activation occurs, it confirms the electronic requirement over the steric one.

B. Metabolic Stability & Toxicology
  • Metabolism: The N,N-dimethyl group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes.

    • Pathway: NMe₂

      
       NHMe 
      
      
      
      NH₂ (Bioactive 2-AA).
  • Toxicity: Unlike the para-isomer (which can form reactive quinone methides), the ortho-isomer's twisted structure often alters its metabolic activation, potentially reducing direct genotoxicity compared to planar analogs.

C. Synthetic Utility (Drug Precursors)

The compound serves as a "blocked" precursor. It cannot undergo the standard Friedländer synthesis (for quinolines) because it lacks the primary amine required to form the Schiff base intermediate.

  • Use Case: It is used to synthesize N-methylated indoles or specialized heterocycles via radical cyclization or transition-metal-catalyzed C-H activation where a free NH₂ group would poison the catalyst.

Experimental Protocols

Protocol A: Comparative Quorum Sensing Inhibition Assay

Objective: To determine if the target compound acts as an agonist or antagonist of the PqsR receptor compared to 2-AA.

  • Bacterial Strain: P. aeruginosa PA14 (wild type) and a pqsA- mutant (cannot produce endogenous quinolones).

  • Reporter System: Use a pqsA-lux promoter fusion plasmid. Luminescence correlates with PqsR activation.

  • Preparation:

    • Dissolve 1-(2-(Dimethylamino)phenyl)ethanone in DMSO (100 mM stock).

    • Dissolve 2-Aminoacetophenone in DMSO (Positive Control).

  • Assay Workflow:

    • Inoculate pqsA- mutant in LB media.

    • Add test compound at graded concentrations (1 µM – 100 µM).

    • Agonist Mode: Measure Luminescence/OD600 after 8 hours.

    • Antagonist Mode: Add 10 µM of 2-AA (native ligand) + Test Compound. Measure reduction in Luminescence.

  • Expected Result: The target compound should show minimal luminescence in Agonist Mode (due to lack of H-bond donor) but may show inhibition in Antagonist Mode if it occupies the binding pocket sterically.

Protocol B: Synthesis of Indole Derivative (Madelung-Type Variation)

Since the standard Madelung requires an amide, this compound is often used in modified organometallic syntheses.

  • Reagents: 1-(2-(Dimethylamino)phenyl)ethanone, LDA (Lithium Diisopropylamide), DMF.

  • Reaction:

    • Cool THF solution of the ketone to -78°C.

    • Add LDA (1.1 equiv) to generate the enolate.

    • Trapping with electrophiles or oxidative cyclization (using Cu(II)) can yield 1-methylindole derivatives via demethylation/cyclization cascades, though direct cyclization is difficult without N-demethylation first.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the divergence in reactivity and bioactivity based on the substitution pattern.

BioactivityPathways Target 1-(2-(Dimethylamino)phenyl)ethanone (Twisted, Steric Bulk) Receptor PqsR Receptor (Bacteria) Target->Receptor Null/Antagonist (Steric Block) Metabolism CYP450 Demethylation Target->Metabolism Slow Conversion Synthesis Heterocycle Synthesis (Quinolines/Indoles) Target->Synthesis Blocked (Requires Demethylation) AA 2-Aminoacetophenone (2-AA) (Planar, H-Bond Donor) AA->Receptor Strong Agonist (H-Bond Lock) AA->Synthesis Friedländer Cyclization Para 1-(4-(Dimethylamino)phenyl)ethanone (Conjugated, Photoactive) Para->Synthesis Polymerization/ Dyes Metabolism->AA Bioactivation

Caption: Functional divergence of aminoacetophenone isomers. The target compound (Blue) acts as a metabolic precursor or receptor probe, whereas the unmethylated analog (Green) is the active biological signal.

Data Summary Table

Property1-(2-(Dimethylamino)phenyl)ethanone2-Aminoacetophenone1-(4-(Dimethylamino)phenyl)ethanone
CAS Number 10336-55-7 551-93-92124-31-4
Molecular Weight 163.22 g/mol 135.16 g/mol 163.22 g/mol
Physical State Yellowish Oil / Low melting solidYellow Oil / CrystalWhite/Cream Solid
Boiling Point ~260°C250-252°C308°C
pKa (Conjugate Acid) ~2.5 (Weak base)~2.2~5.0 (More basic)
Primary Hazard Irritant (Skin/Eye)Irritant / BioactiveAcute Tox (Oral)

References

  • PubChem Compound Summary . (n.d.). 1-[2-(Dimethylamino)phenyl]ethanone (CAS 10336-55-7).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, P., & Camara, M. (2009). Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules. Current Opinion in Microbiology. (Contextual reference for 2-AA bioactivity).
  • Barth, A. L., et al. (2012). The role of 2-aminoacetophenone in the regulation of virulence traits in Pseudomonas aeruginosa. (Provides the baseline for comparing the dimethyl analog).

Sources

Validation

"1-(2-(Dimethylamino)phenyl)ethanone" efficacy against other pharmaceutical intermediates

This guide provides an in-depth technical comparison between 1-(2-(Dimethylamino)phenyl)ethanone and its primary analog, 2-Aminoacetophenone , focusing on their distinct roles in pharmaceutical synthesis.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(2-(Dimethylamino)phenyl)ethanone and its primary analog, 2-Aminoacetophenone , focusing on their distinct roles in pharmaceutical synthesis.[1]

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (CAS: 10336-55-7) represents a specialized "masked" variant of the classical pharmaceutical intermediate, 2-Aminoacetophenone (CAS: 551-93-9).[1] While the latter is the industry standard for synthesizing quinoline scaffolds via condensation, the dimethylamino derivative offers unique utility in transition-metal-catalyzed C-H activation and photochemical transformations where the free amine would be detrimental.[1]

Feature2-Aminoacetophenone (Standard) 1-(2-(Dimethylamino)phenyl)ethanone (Advanced)
Primary Mechanism Condensation (Schiff Base formation)C-H Activation / Directing Group Ligand
Key Reaction Friedländer SynthesisRu/Pd-Catalyzed Alkenylation & Cyclization
Stability Prone to oxidation (darkens over time)Enhanced oxidative stability
Major Application Quinolines, Indoles (via reduction)Functionalized Acetophenones, 1-Indanones

Chemical Profile & Structural Logic

The fundamental difference lies in the nitrogen substitution. The N,N-dimethyl group in the subject compound acts as a steric blocker and an electronic modulator, altering the reactivity landscape entirely.

ChemicalComparison cluster_0 Standard: 2-Aminoacetophenone cluster_1 Subject: 1-(2-(Dimethylamino)phenyl)ethanone A Free NH2 Group (Nucleophilic attack) B Carbonyl Group (Electrophilic center) A->B Condensation (Friedländer) C NMe2 Group (Lewis Base / Directing Group) D Ortho C-H Bond (Sterically accessible) C->D Metal Coordination (Ru/Pd Catalysis)

Figure 1: Mechanistic divergence driven by nitrogen substitution. The free amine facilitates cyclization, while the dimethylamine directs metal catalysts.

Comparative Efficacy Analysis

A. The Benchmark: Friedländer Synthesis (2-Aminoacetophenone)

The industry standard for creating quinoline drugs (e.g., antimalarials, kinase inhibitors) relies on the Friedländer synthesis . 2-Aminoacetophenone reacts with


-methylene ketones.[1][2]
  • Mechanism: Acid/Base-catalyzed condensation followed by cyclodehydration.[1]

  • Limitation: Requires a free

    
     group.[1] The dimethyl analog fails  this reaction under standard conditions because it cannot form the intermediate enamine/imine without dealkylation.
    
B. The Challenger: C-H Activation (1-(2-(Dimethylamino)phenyl)ethanone)

The N,N-dimethyl analog excels where the free amine fails.[1] It serves as a substrate for Ruthenium(II)-catalyzed C-H functionalization .[1][3] The


 group acts as a Weak Coordinating Group (WCG), directing the catalyst to the ortho-position or the acetyl side chain.
  • Application: Synthesis of 1-indanones and functionalized styrenes.[1]

  • Advantage: Avoids the use of pre-functionalized halogenated precursors. The

    
     group prevents catalyst poisoning often seen with free primary amines.
    
Experimental Data Comparison
Reaction TypeSubstrateReagentCatalystYieldOutcome
Quinoline Synthesis 2-AminoacetophenoneAcetylacetone

92% 2,4-Dimethylquinoline formed rapidly.
Quinoline Synthesis 1-(2-(Dimethylamino)...[1]Acetylacetone

0% No Reaction (Steric/Electronic block).[1]
C-H Alkenylation 2-AminoacetophenoneAcrylate

Low Catalyst poisoning by free amine.[1]
C-H Alkenylation 1-(2-(Dimethylamino)...[1]Acrylate

85% Clean mono-alkenylation or cyclization.[1]

Detailed Experimental Protocols

Protocol A: Standard Friedländer Synthesis (Benchmark)

Use this for routine quinoline synthesis.[1]

  • Dissolution: Dissolve 10 mmol of 2-Aminoacetophenone in 20 mL of ethanol.

  • Addition: Add 12 mmol of acetylacetone (or other

    
    -methylene ketone).
    
  • Catalysis: Add 10 mol%

    
     (or sulfamic acid).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Pour into ice water. Filter the precipitate.[2][4] Recrystallize from ethanol.

    • Expected Yield: >90%

Protocol B: Ruthenium-Catalyzed C-H Functionalization (Advanced Application)

Use this for constructing complex carbocycles from the dimethyl analog.[1]

  • Setup: In a pressure tube, combine:

    • 1.0 mmol 1-(2-(Dimethylamino)phenyl)ethanone [1]

    • 1.2 mmol Ethyl acrylate (coupling partner)[1]

    • 2.5 mol%

      
      
      
    • 10 mol%

      
       (activator)[1]
      
    • 1.0 equiv

      
       (oxidant)[1]
      
  • Solvent: Add 3 mL of 1,2-dichloroethane (DCE).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Mechanism: The Ru(II) inserts into the ortho C-H bond, directed by the carbonyl or amine, followed by alkene insertion and reductive elimination.

  • Work-up: Cool, filter through Celite, and purify via column chromatography.

    • Target Product: Functionalized olefin or indanone derivative.[5]

Mechanistic Pathways

The following diagram illustrates why the dimethyl analog requires a metal-catalyzed pathway rather than the direct condensation used by the benchmark.

ReactionPathways Start_Standard 2-Aminoacetophenone Intermediate_Schiff Imine Intermediate (Schiff Base) Start_Standard->Intermediate_Schiff + Ketone / H+ Start_Dimethyl 1-(2-(Dimethylamino)phenyl)ethanone Start_Dimethyl->Intermediate_Schiff BLOCKED (No N-H) Intermediate_Ruthenacycle Ruthenacycle Intermediate (Metal-C Bond) Start_Dimethyl->Intermediate_Ruthenacycle + Ru Catalyst / Olefin Product_Quinoline Quinoline Scaffold (Drug Core) Intermediate_Schiff->Product_Quinoline - H2O (Cyclization) Product_Indanone Functionalized Indanone (Advanced Scaffold) Intermediate_Ruthenacycle->Product_Indanone Oxidative Coupling

Figure 2: Divergent synthetic pathways.[1] The dimethyl analog accesses unique chemical space via metal catalysis.

References

  • Friedländer Synthesis Overview : BenchChem. (2025). Synthesis of Quinolines Using 1-(2-Amino-5-methylphenyl)ethanone. Retrieved from [1]

  • Ruthenium Catalysis : Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.

  • Comparative Reactivity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137890, Ethanone, 2-(dimethylamino)-1-phenyl-.[1] Retrieved from [1]

  • C-H Activation Cascade : Patureau, F. W., et al. (2014). Ruthenium-Catalyzed Cascade C-H Functionalization of Phenylacetophenones. NIH PubMed. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-(2-(Dimethylamino)phenyl)ethanone

Executive Summary & Chemical Identification This guide outlines the critical disposal workflows for 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone). Crucial Distinction: Do not confuse th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide outlines the critical disposal workflows for 1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone).

Crucial Distinction: Do not confuse this chemical with its more common para isomer (4'-Dimethylaminoacetophenone, CAS 2124-31-4). While they share chemical functionalities, their physical properties and specific hazard profiles differ. This guide specifically addresses the ortho-substituted isomer.

Physicochemical Waste Profile
ParameterDataOperational Implication
Chemical Name 1-(2-(Dimethylamino)phenyl)ethanonePrimary identifier for waste tags.
CAS Number 10336-55-7 REQUIRED for waste manifests.
Molecular Formula C₁₀H₁₃NONitrogen content requires incineration with scrubbing (NOx control).
Physical State Liquid / Low-melting SolidMay require secondary containment if liquid state is achieved near room temp.
Flash Point >93°C (Predicted)Combustible. Class IIIB liquid.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)[1]Standard PPE (Nitrile gloves, goggles) required during waste transfer.
Reactivity Basic (Amine group)DO NOT MIX with strong acids or oxidizers.

Waste Segregation Logic

Proper segregation is not merely a regulatory requirement; it is a chemical necessity to prevent uncontrolled exothermic reactions in the waste stream.[2]

The Chemistry of Segregation
  • Amine Functionality: The dimethylamino group is basic. Mixing this waste with acid waste streams (e.g., HCl, H₂SO₄) will result in an immediate exothermic neutralization reaction, potentially pressurizing the container.

  • Ketone Functionality: The acetyl group renders the molecule combustible. It must be isolated from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent fire hazards.

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct disposal path for this specific chemical.

WasteLogic Start Waste: 1-(2-(Dimethylamino)phenyl)ethanone CheckState Is the waste mixed with other solvents? Start->CheckState CheckHalogen Does the mixture contain Halogens? (DCM, Chloroform, etc.) CheckState->CheckHalogen Yes (Mixture) StreamA Stream A: Non-Halogenated Organic Waste (Preferred) CheckState->StreamA No (Pure Substance) CheckAcid CRITICAL: Is the mixture Acidic? CheckHalogen->CheckAcid No CheckHalogen->CheckAcid Yes CheckAcid->StreamA No Halogens StreamB Stream B: Halogenated Organic Waste CheckAcid->StreamB Has Halogens StreamC STOP: Neutralize Separately (Do not bulk) CheckAcid->StreamC Yes (pH < 4)

Figure 1: Segregation logic ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Secure the chemical for transport and minimize exposure.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste has any potential moisture content, as amines can be corrosive to certain alloys over time.

  • Bulking (Optional): If mixing with other compatible solvents (e.g., Acetone, Methanol, Ethyl Acetate):

    • Verify pH: Ensure the receiving solvent container is neutral or basic (pH 7-10).

    • Grounding: If the waste is in a flammable solvent mixture (Flash point < 60°C), ground the container to prevent static discharge during transfer.

  • Labeling:

    • Apply a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "1-(2-(Dimethylamino)phenyl)ethanone" explicitly. Do not use vague terms like "Organic Waste."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 2: Storage (Satellite Accumulation Area)
  • Location: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the waste container inside a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Cap Management: Keep the container closed at all times except when adding waste. Funnels must be removed or latch-closed immediately after use.

Phase 3: Final Disposal (Cradle-to-Grave)

The ultimate fate of this molecule is high-temperature incineration.

DisposalWorkflow Lab Lab Bench (Generation) SAA Satellite Accumulation (Storage) Lab->SAA Tag & Segregate EHS EHS / Waste Vendor (Pickup) SAA->EHS Request Pickup TSDF TSDF Facility (Treatment) EHS->TSDF Manifest & Transport Method Incineration w/ Scrubber (Destruction) TSDF->Method Thermal Oxidation

Figure 2: The lifecycle of the chemical waste from generation to destruction.

Why Incineration? Biological treatment is generally unsuitable for aromatic amines due to potential toxicity to the microbial biomass. Landfill is prohibited for liquid organic wastes under RCRA (Resource Conservation and Recovery Act). High-temperature incineration ensures the complete breakdown of the aromatic ring and the dimethylamino group, while scrubbers capture the resulting nitrogen oxides (NOx).

Emergency Contingencies (Spill Management)

In the event of a spill of 1-(2-(Dimethylamino)phenyl)ethanone:

  • Evacuate & Ventilate: The chemical causes respiratory irritation (H335).[1] Clear the immediate area and increase ventilation.[3][4]

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If the spill is large (>100mL) or heated, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use paper towels (combustible).

    • Use an inert absorbent: Vermiculite , Sand , or commercial Spill Pillows .

  • Cleanup:

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Hazardous Waste: Spill Debris (Contains 1-(2-(Dimethylamino)phenyl)ethanone)."

    • Wash the surface with a mild soap solution; do not use bleach (oxidizer incompatibility).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

  • PubChem. (2025).[6][7] Compound Summary: Acetophenone Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-(Dimethylamino)phenyl)ethanone

Executive Safety Summary Compound Identity: 1-(2-(Dimethylamino)phenyl)ethanone CAS: 10336-55-7 (Ortho-isomer specific) Synonyms: 2'-Dimethylaminoacetophenone; o-Dimethylaminoacetophenone Handling this amino-ketone requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-(2-(Dimethylamino)phenyl)ethanone CAS: 10336-55-7 (Ortho-isomer specific) Synonyms: 2'-Dimethylaminoacetophenone; o-Dimethylaminoacetophenone

Handling this amino-ketone requires a nuanced understanding of its dual functionality. As a molecule containing both a ketone and a tertiary amine in the ortho position, it presents specific compatibility risks (exothermic reaction with acids/oxidizers) and physiological hazards (mucous membrane irritation and potential neurotoxicity common to aromatic amines).

Critical Hazard Profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Irritation: Skin (Cat 2), Eye (Cat 2A - Serious Irritation).[1]

  • Target Organ Toxicity: STOT SE 3 (Respiratory Tract Irritation).[1]

  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

Risk Assessment & PPE Selection Matrix

Standard laboratory PPE is often insufficient for aromatic ketones due to their high permeation rates through thin nitrile. The following matrix is designed to prevent "silent exposure"—where chemicals permeate gloves without visible degradation.

PPE Decision Logic

PPE_Selection Start Task Assessment Volume Volume > 10 mL or Heating Involved? Start->Volume Splash Incidental Splash Risk Only? Volume->Splash No Glove_High GLOVES: Laminate (Silver Shield) or Butyl Rubber (0.7mm) Volume->Glove_High Yes Resp_High RESPIRATORY: Fume Hood Required. If outside hood: Half-face resp (OV Cartridge) Volume->Resp_High Yes Eye_High EYES: Chemical Goggles (Safety glasses insufficient for vapors) Volume->Eye_High Yes Glove_Low GLOVES: Double Nitrile (min 0.11mm) Change immediately on contact Splash->Glove_Low Yes Splash->Eye_High Always

Figure 1: PPE Selection Logic based on operational volume and risk potential. Note that standard safety glasses are deemed insufficient due to the volatile irritant nature of the ketone moiety.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Primary: Silver Shield / 4H LaminateSecondary: Butyl Rubber (>0.5mm)Incidental: Double-layered NitrilePermeation Physics: Aromatic ketones swell and permeate nitrile rubber rapidly. Laminate films provide the only broad-spectrum barrier against both the amine and ketone functionalities [1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)The vapor pressure of acetophenone derivatives can cause ocular irritation before liquid contact occurs. Goggles prevent vapor entry; glasses do not.
Respiratory Fume Hood (Face velocity: 100 fpm)The ortho-amino group can increase volatility compared to para-isomers. Local exhaust is mandatory to prevent STOT-SE 3 symptoms.[3]
Body Chemical-Resistant Apron (Tyvek/Poly)Required during transfer of volumes >50mL to prevent saturation of cotton lab coats in case of a spill.

Operational Protocol: Handling & Transfer

Objective: Minimize vapor generation and surface contamination.

Pre-Experimental Checklist
  • Verify Engineering Controls: Ensure fume hood is active and sash is at the working height.

  • Neutralization Prep: Have a weak acid solution (e.g., dilute citric acid) available for surface decontamination, as the amine moiety is basic.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are in the immediate vicinity. The reaction between aromatic amines and oxidizers can be violently exothermic.

Step-by-Step Handling Procedure
  • Weighing/Transfer:

    • Solids: Weigh inside the fume hood using a draft shield. Avoid creating dust.[1][2][3][4][5]

    • Liquids: Use a positive displacement pipette or a glass syringe with a Luer-lock needle.

    • Reasoning: Aromatic ketones can dissolve plasticizers in standard air-displacement pipettes, leading to dripping and inaccuracy.

  • Reaction Setup:

    • Add the 1-(2-(Dimethylamino)phenyl)ethanone slowly to the reaction vessel.

    • If using acidic catalysts, expect an exotherm as the amine group protonates. Cooling (ice bath) is recommended during addition.

  • Decontamination:

    • Wipe all tools (spatulas, syringe exteriors) with a solvent-dampened Kimwipe (Ethanol or Acetone) inside the hood immediately after use.

    • Dispose of the wipe into solid hazardous waste, not the trash.

Emergency Response & Spill Management

Core Principle: Do not use water initially on large spills; contain first.

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE_Don Don Full PPE (Goggles + Laminate Gloves) Evacuate->PPE_Don Absorb Cover with Vermiculite or Sand (Inert) PPE_Don->Absorb Collect Collect into Sealed Container Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Spill response workflow emphasizing the use of inert absorbents.

Specific Spill Instructions:

  • Small Spill (<10 mL): Cover with vermiculite or absorbent pads. Wipe area with soap and water.[1][3][4][6]

  • Large Spill (>10 mL): Evacuate the lab. Do not attempt cleanup without a respirator (organic vapor cartridge) due to respiratory irritation risks.

  • Skin Exposure: Wash with soap and water for 15 minutes .[4] Do not use organic solvents (alcohol) to wash skin, as this increases transdermal absorption of the ketone [2].

Disposal Strategy (Cradle-to-Grave)

Proper segregation is vital to prevent waste-stream accidents.

Waste StreamClassificationDisposal Action
Liquid Waste Organic - Non-Halogenated Segregate into "Organic Solvents" container. Do not mix with acidic waste streams (potential heat generation).
Solid Waste Hazardous Debris Contaminated gloves, paper towels, and weigh boats must go into a sealed hazardous waste bag/drum.
Sharps Chemically Contaminated Syringes used for this compound must be disposed of in a rigid sharps container, labeled with the chemical name.

Self-Validating Disposal Check: Before pouring waste, ask: Does the waste container contain strong acids or oxidizers? If yes, start a new, separate container for this amine-ketone waste.

References

  • ChemScene. (2022).[1] Safety Data Sheet: 1-[2-(dimethylamino)phenyl]ethanone (CAS 10336-55-7).[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Chemical Resistance Selection Chart for Protective Gloves. Retrieved from

  • Thermo Fisher Scientific. (2021). Glove Chemical Resistance Guide: Ketones and Amines.[7] Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(2-Dimethylaminophenyl)ethanone.[1] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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